SKF 89748
Description
Properties
CAS No. |
81998-18-7 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
8-methoxy-5-methylsulfanyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3 |
InChI Key |
YCSXMTWSPWKFIE-UHFFFAOYSA-N |
SMILES |
COC1=C2CC(CCC2=C(C=C1)SC)N |
Canonical SMILES |
COC1=C2CC(CCC2=C(C=C1)SC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine SK and F 89748 SK and F 89748, (D)-isomer SK and F 89748, (L)-isomer SK and F 89748, hydrochloride, (D)-isomer SK and F 89748, hydrochloride, hydrate, (L)-isomer SK and F 89748-A SK and F-89748 SKF 89748 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of SKF 89748: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. Its mechanism of action is centered on the activation of these receptors, leading to a cascade of intracellular events primarily mediated by the Gq protein signaling pathway. This activation results in physiological responses such as vasoconstriction and centrally-mediated effects on appetite and water intake. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by available quantitative data and experimental methodologies.
Primary Pharmacological Target: α1-Adrenergic Receptors
This compound exerts its effects by selectively binding to and activating α1-adrenergic receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of the catecholamines norepinephrine and epinephrine. There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D, all of which are coupled to the Gq/11 family of G proteins.[1]
Binding Affinity and Selectivity
In studies using dog saphenous vein, the affinity of the α1-adrenoceptor antagonist SK&F 86466 was determined against this compound-induced constriction, yielding a KB value of 1100 nM for this compound's interaction with the α1-adrenoceptor in this tissue. It is important to note that this value reflects functional antagonism rather than direct binding affinity.
Table 1: Receptor Affinity Data for this compound
| Parameter | Receptor/Tissue | Value | Species | Reference |
| KB | α1-Adrenoceptor (functional antagonism) | 1100 nM | Dog (saphenous vein) |
Signaling Pathway
The mechanism of action of this compound at the cellular level follows the canonical α1-adrenergic receptor signaling cascade. This pathway is initiated by the binding of this compound to the α1-adrenoceptor, which induces a conformational change in the receptor.
-
Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates its downstream effector, phospholipase C (PLC).[1]
-
Second Messenger Generation: Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1]
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response.[1]
Physiological Effects
The activation of α1-adrenoceptors by this compound leads to a range of physiological effects, primarily related to smooth muscle contraction and central nervous system modulation.
Cardiovascular Effects
As an α1-adrenoceptor agonist, this compound is expected to cause vasoconstriction of peripheral blood vessels, leading to an increase in blood pressure (pressor effect).
-
Pressor Activity: In pithed normotensive rats, the l-enantiomer of this compound demonstrated pressor activity comparable to that of l-phenylephrine, a well-known α1-agonist. The d-enantiomer was found to be half as potent.
-
Receptor Selectivity in vivo: The pressor effects of both d- and l-enantiomers were not affected by the catecholamine-depleting agent reserpine, indicating a direct action on the receptors. The effects were also unaffected by the α2-adrenoceptor antagonist yohimbine but were significantly inhibited by the α1-adrenoceptor antagonists prazosin and phentolamine, confirming the α1-adrenoceptor selectivity of this compound in vivo.
Effects on Food and Water Intake
This compound has been shown to suppress food and water intake in animal models, suggesting a role for central α1-adrenoceptors in the regulation of appetite and thirst.
Table 2: In Vivo Efficacy of this compound in Rats
| Effect | ED50 | Species | Route of Administration |
| Inhibition of food intake | 0.37 mg/kg | Rat (adult male) | Intraperitoneal (IP) |
| Inhibition of water intake | 0.76 mg/kg | Rat (adult male) | Intraperitoneal (IP) |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, the following sections describe the general methodologies employed in the types of experiments cited.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. A competitive binding assay would be appropriate to determine the Ki of this compound for α1-adrenoceptor subtypes.
-
Membrane Preparation:
-
Tissues or cells expressing the α1-adrenoceptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled α1-adrenoceptor antagonist (e.g., [3H]-prazosin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubations are typically carried out in a 96-well plate format at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Pressor Effect in Pithed Rats (General Protocol)
The pithed rat model is a classic preparation for studying the direct vascular effects of compounds in the absence of central nervous system and reflex autonomic control.
-
Animal Preparation:
-
Male rats (e.g., Sprague-Dawley or Wistar) are anesthetized.
-
A pithing rod is inserted through the orbit and down the spinal canal to destroy the brain and spinal cord, thus eliminating central and reflex control of blood pressure.
-
The animal is artificially ventilated.
-
The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for drug administration.
-
A neuromuscular blocking agent (e.g., gallamine) is administered to prevent muscle twitching in response to electrical stimulation if used, or to prevent shivering.
-
-
Drug Administration and Blood Pressure Measurement:
-
The animal is allowed to stabilize after the surgical procedure.
-
Increasing doses of this compound are administered intravenously.
-
The change in mean arterial pressure (MAP) is recorded for each dose.
-
To determine receptor selectivity, the experiment can be repeated in animals pre-treated with selective antagonists (e.g., prazosin for α1, yohimbine for α2).
-
-
Data Analysis:
-
Dose-response curves are constructed by plotting the change in MAP against the log of the dose of this compound.
-
The dose that produces 50% of the maximal pressor effect (ED50) can be calculated.
-
In antagonist studies, the rightward shift of the dose-response curve in the presence of an antagonist is indicative of competitive antagonism at the receptor level.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of α1-adrenergic receptors in various physiological processes. Its mechanism of action is well-characterized as a selective agonist that activates the Gq-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent physiological responses. While its in vivo effects on blood pressure and food/water intake are documented, a more detailed characterization of its binding affinities for the different α1-adrenoceptor subtypes would further enhance its utility as a research compound. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other α1-adrenergic agonists.
References
SKF 89748: A Technical Guide to a Potent α1-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
α1-adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, playing a significant role in various physiological processes, most notably in smooth muscle contraction.[1] These receptors are divided into three subtypes: α1A, α1B, and α1D, all of which couple to Gq/11 proteins to initiate intracellular signaling cascades.[1] The activation of these receptors by agonists like norepinephrine leads to the hydrolysis of phosphoinositides, resulting in an increase in intracellular calcium and subsequent physiological responses.[1]
SKF 89748 has been identified as a potent and selective agonist at these receptors, with its l-enantiomer demonstrating comparable pressor activity to the well-known α1-agonist, l-phenylephrine, in in vivo models.[2] Its selectivity for α1-adrenoceptors over α2-adrenoceptors has been established through studies where its effects were unaffected by the α2-antagonist yohimbine but were significantly attenuated by α1-antagonists such as prazosin and phentolamine.[2]
Pharmacological Profile
In Vivo Activity
Studies in pithed normotensive rats have demonstrated that the l-enantiomer of this compound-A exhibits pressor activity comparable to that of l-phenylephrine, a classic α1-agonist.[2] The d-enantiomer was found to be approximately half as potent.[2] The vasoconstrictive effects of both enantiomers are a direct action on postjunctional α1-adrenoceptors in the vasculature.[2] Furthermore, the pressor response to this compound is largely independent of extracellular calcium influx.
Systemic administration of this compound in adult male rats has been shown to marginally suppress food intake with an ED50 of 0.37 mg/kg and was less potent in suppressing water intake with an ED50 of 0.76 mg/kg.[3]
Receptor Subtype Selectivity
While this compound is confirmed as a highly selective α1-adrenergic agonist, detailed quantitative data for its binding affinity (Ki) and functional potency (EC50) at the individual α1A, α1B, and α1D subtypes are not available in the reviewed literature. To provide a framework for how such data is typically presented, the following tables are included as templates. For comparative purposes, data for the known α1A-selective agonist A-61603 and the α1-agonist cirazoline are presented as examples.
Table 1: Binding Affinity (Ki) of α1-Adrenergic Agonists at Human α1-Adrenoceptor Subtypes (Template)
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| A-61603 (Example) | ~1 | >35 | >35 | [4] |
| Cirazoline (Example) | ~10 | ~100 | ~100 | [5] |
Table 2: Functional Potency (EC50) of α1-Adrenergic Agonists at Human α1-Adrenoceptor Subtypes (Template)
| Compound | α1A (EC50, nM) | α1B (EC50, nM) | α1D (EC50, nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| A-61603 (Example) | Potent agonist | Less potent | Less potent | [4] |
| Cirazoline (Example) | Full agonist | Partial agonist | Partial agonist | [5] |
Signaling Pathways
Activation of α1-adrenergic receptors by an agonist such as this compound initiates a well-characterized signaling cascade. The receptor, coupled to the Gq/11 protein, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize α1-adrenergic agonists. These protocols can be adapted for the specific investigation of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound for α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.
-
Radioligand: [³H]-Prazosin (a non-subtype-selective α1-antagonist).
-
Test compound: this compound.
-
Non-specific binding control: Phentolamine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Prazosin (typically at its Kd concentration), and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells will contain assay buffer, [³H]-Prazosin, and a high concentration of phentolamine.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay (Functional Assay)
This functional assay measures the accumulation of inositol phosphates, a downstream product of α1-adrenergic receptor activation via the Gq pathway.
Objective: To determine the functional potency (EC50) and efficacy of this compound at α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.
-
[³H]-myo-inositol.
-
Agonist: this compound.
-
Assay medium (e.g., DMEM).
-
LiCl solution.
-
Dowex AG1-X8 resin.
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium overnight. This incorporates the radiolabel into the cell membrane phosphoinositides.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with assay medium containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the stimulation by adding ice-cold perchloric acid.
-
Neutralize the samples and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the log concentration of this compound. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression.
In Vivo Blood Pressure Measurement in Pithed Rats
This in vivo assay assesses the pressor effects of α1-adrenergic agonists.
Objective: To determine the in vivo potency of this compound in increasing blood pressure.
Materials:
-
Male Wistar rats (250-300 g).
-
Anesthetic (e.g., pentobarbital sodium).
-
Tracheal cannula.
-
Carotid artery and jugular vein catheters.
-
Pithing rod.
-
Pressure transducer and data acquisition system.
-
This compound solution for intravenous administration.
Procedure:
-
Anesthetize the rat and insert a tracheal cannula to facilitate artificial respiration.
-
Catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
"Pith" the rat by inserting a rod through the orbit and foramen magnum down the spinal cord to destroy the central nervous system, thus eliminating reflex blood pressure control.
-
Connect the carotid artery catheter to a pressure transducer to record blood pressure.
-
Allow the animal's blood pressure to stabilize.
-
Administer increasing doses of this compound intravenously and record the corresponding changes in mean arterial pressure.
-
Data Analysis: Plot the change in mean arterial pressure against the log dose of this compound to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal pressor response).
Conclusion
This compound is a valuable pharmacological tool for studying α1-adrenergic receptor function. Its potency and selectivity make it a suitable candidate for investigating the physiological and pathophysiological roles of these receptors. While the existing literature confirms its classification as a potent α1-agonist, a comprehensive characterization of its interaction with the individual α1A, α1B, and α1D subtypes is still needed. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which will be crucial for a more complete understanding of the pharmacological profile of this compound and for its potential application in future drug development endeavors.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-61603, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This technical guide provides an in-depth overview of the primary functions of the research compound SKF 89748, tailored for researchers, scientists, and professionals in drug development. This compound is a potent and selective α1-adrenergic receptor agonist, a class of compounds pivotal in various physiological processes. This document outlines its mechanism of action, summarizes key experimental data, provides detailed experimental protocols, and visualizes its signaling pathway and experimental workflows.
Core Function and Mechanism of Action
This compound functions as a highly selective agonist for α1-adrenergic receptors.[1] In laboratory studies, it has demonstrated potent, directly acting agonistic properties on postjunctional α1-adrenoceptors, which are primarily located on vascular smooth muscle.[1] Its selectivity is underscored by in vivo experiments where its pressor effects were significantly attenuated by the α1-selective antagonist prazosin and the non-selective α-antagonist phentolamine, but were virtually unaffected by the α2-selective antagonist yohimbine.[1] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of α1-adrenergic signaling.
In Vivo Pharmacological Data
| Parameter | Species | Route of Administration | Value | Primary Effect | Reference |
| ED50 (Food Intake) | Adult Male Rat | Intraperitoneal (IP) | 0.37 mg/kg | Inhibition of food intake | |
| Pressor Activity (l-enantiomer) | Pithed Normotensive Rat | Intravenous (IV) | Comparable to l-phenylephrine | Increase in blood pressure | [1] |
| Pressor Activity (d-enantiomer) | Pithed Normotensive Rat | Intravenous (IV) | Half as potent as the l-enantiomer | Increase in blood pressure | [1] |
Signaling Pathway of this compound at the α1-Adrenergic Receptor
As an α1-adrenergic agonist, this compound initiates a well-defined intracellular signaling cascade upon binding to its receptor. The α1-adrenoceptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: Signaling pathway of this compound via the α1-adrenergic receptor.
Experimental Protocols
The following are representative protocols for characterizing the binding and functional activity of an α1-adrenergic agonist like this compound. These are generalized methodologies and may require optimization for specific laboratory conditions and cell systems.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled antagonist for binding to α1-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α1A, α1B, or α1D-adrenoceptor.
-
Radioligand: [3H]-Prazosin (a high-affinity α1-adrenoceptor antagonist).
-
Test compound: this compound.
-
Non-specific binding control: Phentolamine (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
25 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or the this compound dilution.
-
25 µL of [3H]-Prazosin at a final concentration approximately equal to its Kd.
-
50 µL of cell membrane suspension (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Phosphoinositide Hydrolysis Assay (Functional Assay)
This protocol measures the functional potency (EC50) of this compound by quantifying the accumulation of inositol phosphates, a downstream product of α1-adrenoceptor activation.
Materials:
-
Cells expressing the α1-adrenoceptor of interest (e.g., CHO or HEK293 cells).
-
[3H]-myo-inositol.
-
Inositol-free culture medium.
-
Stimulation buffer: Krebs-Henseleit buffer containing 10 mM LiCl.
-
Test compound: this compound.
-
Lysis buffer: 0.1 M formic acid.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 18-24 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 60 minutes at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Transfer the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [3H]-myo-inositol.
-
Elute the [3H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation fluid and quantify the radioactivity.
-
Plot the radioactivity (as a measure of inositol phosphate accumulation) against the logarithm of the this compound concentration and determine the EC50 value using non-linear regression.
Caption: Workflow for a phosphoinositide hydrolysis functional assay.
Conclusion
This compound is a valuable pharmacological tool for the specific activation of α1-adrenergic receptors in laboratory settings. Its demonstrated selectivity allows for the targeted investigation of α1-adrenoceptor-mediated signaling pathways and their physiological consequences. The provided protocols and diagrams serve as a comprehensive resource for researchers utilizing this compound in their studies. Further research to delineate its binding and functional characteristics at the specific α1-adrenoceptor subtypes would provide a more complete understanding of its pharmacological profile.
References
The Role of SKF 89748 in Appetite Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research surrounding the alpha-1 adrenoceptor agonist SKF 89748 and its role in appetite suppression. The information is targeted toward researchers, scientists, and professionals in drug development who are interested in the pharmacology and potential therapeutic applications of compounds targeting the adrenergic system for weight management.
Introduction
This compound is a pharmacological agent identified as a potent and selective alpha-1 adrenoceptor agonist. Research has indicated that the activation of alpha-1 adrenoceptors, particularly within the central nervous system, can influence feeding behavior. This guide will delve into the specific findings related to this compound, its mechanism of action, and the experimental evidence for its effects on appetite.
Quantitative Data on Appetite Suppression
The primary evidence for the appetite-suppressing effects of this compound comes from a study by Wellman, Davies, and Morien (1998). The key quantitative findings from this research are summarized in the table below.
| Compound | Effect on Food Intake | ED50 (mg/kg) |
| This compound | Marginally Suppressed | 0.37 [1] |
| Amidephrine | Markedly Suppressed | 0.49[1] |
Table 1: Comparative Efficacy of this compound and Amidephrine on Food Intake in Rats. [1]
The data indicates that while this compound does exhibit anorectic effects, its potency in this regard is considered marginal when compared to other alpha-1 adrenoceptor agonists like amidephrine.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating alpha-1 adrenergic receptors. These receptors are part of the G-protein coupled receptor (GPCR) superfamily. The proposed mechanism for its role in appetite suppression is centered on its action within the hypothalamus, a key brain region for regulating energy homeostasis.
Signaling Pathway
The activation of alpha-1 adrenoceptors by this compound initiates a downstream signaling cascade. This pathway is crucial for understanding how the compound influences neuronal activity to ultimately affect feeding behavior.
Figure 1: Alpha-1 Adrenoceptor Signaling Pathway.
The binding of this compound to the alpha-1 adrenoceptor leads to the activation of a Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These downstream effectors are thought to alter the activity of neurons within the hypothalamus, leading to a reduction in food intake.
Neuroanatomical Locus of Action
Research suggests that the anorectic effects of alpha-1 adrenoceptor agonists are mediated through their action in the paraventricular nucleus (PVN) of the hypothalamus.[1] The PVN is a critical hub in the regulation of energy balance and receives input from various brain regions involved in appetite control.
Experimental Protocols
The foundational study on this compound and appetite suppression utilized a standardized animal model. The key elements of the experimental protocol are outlined below.
Experimental Workflow
Figure 2: General Experimental Workflow.
Methodological Details
-
Subjects: The study was conducted on adult male Sprague-Dawley rats.[1]
-
Housing: Animals were housed under standard laboratory conditions with controlled temperature and a 12:12 hour light-dark cycle.
-
Drug Administration: this compound was administered via intraperitoneal (IP) injection.[1] The doses used were 0.01, 0.02, and 0.04 mg/kg.[1] A vehicle control group was also included.
-
Food Intake Measurement: Following drug administration, animals were presented with a pre-weighed amount of standard laboratory chow. Food intake was measured at specific time points, with corrections made for any spillage.
-
Statistical Analysis: The data on food intake were analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of the drug's effect compared to the control group.
Selectivity Profile
This compound is characterized as a highly selective agonist for alpha-1 adrenoceptors. However, it is important to note that while it shows high selectivity for alpha-1 over alpha-2 adrenoceptors, it may not distinguish between the different subtypes of the alpha-1 receptor (α1A, α1B, and α1D). This is a critical consideration for drug development, as the specific subtype(s) mediating the anorectic effect are not fully elucidated.
Conclusion and Future Directions
The available evidence indicates that this compound, a selective alpha-1 adrenoceptor agonist, can marginally suppress food intake in rats, likely through its action on the paraventricular nucleus of the hypothalamus. The mechanism involves the activation of the Gq-protein coupled signaling pathway.
For drug development professionals, this compound serves as a valuable pharmacological tool to probe the role of the alpha-1 adrenergic system in appetite regulation. However, several areas require further investigation:
-
Efficacy and Potency: The marginal effect of this compound on food intake suggests that more potent and efficacious alpha-1 agonists may be required for a clinically significant anorectic effect.
-
Subtype Selectivity: Research to identify the specific alpha-1 adrenoceptor subtype(s) responsible for appetite suppression could lead to the development of more targeted and effective therapeutics with fewer off-target effects.
-
Pharmacokinetics: A significant gap in the current knowledge is the lack of pharmacokinetic data for this compound. Understanding its absorption, distribution, metabolism, and excretion is essential for any potential therapeutic development.
-
Human Studies: To date, the research on this compound and appetite has been limited to preclinical animal models. The translation of these findings to human physiology remains to be explored.
References
In-Depth Technical Guide: Investigating the Vasoconstrictive Effects of SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748, a potent and selective α1-adrenoceptor agonist, has been a subject of significant pharmacological research to elucidate its effects on vascular smooth muscle and its potential therapeutic applications. This technical guide provides a comprehensive overview of the vasoconstrictive properties of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development.
Core Mechanism of Action: Selective α1-Adrenoceptor Agonism
This compound exerts its vasoconstrictive effects primarily through the selective activation of α1-adrenergic receptors located on vascular smooth muscle cells.[1] Both the d- and l-enantiomers of this compound have been shown to be potent, directly acting agonists at these receptors.[1] The pressor activity of the l-enantiomer in pithed normotensive rats is comparable to that of the well-known α1-agonist, l-phenylephrine, with the d-enantiomer being approximately half as potent.[1]
The activation of α1-adrenoceptors by this compound initiates a downstream signaling cascade mediated by the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the sarcoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This rise in intracellular calcium is a critical step in the initiation of smooth muscle contraction and subsequent vasoconstriction.
A noteworthy characteristic of this compound-induced vasoconstriction is its relative independence from extracellular calcium influx. Studies have shown that the pressor responses to both enantiomers of this compound in pithed rats are only minimally affected by pretreatment with calcium entry blockers like nifedipine and l-verapamil.[2][3] This suggests that the primary mechanism of action relies on the mobilization of intracellular calcium stores rather than the influx of extracellular calcium.[2][3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the vasoconstrictive and related effects of this compound.
Table 1: In Vivo Pressor Activity in Pithed Rats
| Compound | Parameter | Value | Species/Tissue | Reference |
| l-SKF 89748 | Potency | Comparable to l-phenylephrine | Pithed Normotensive Rat | [1] |
| d-SKF 89748 | Potency | Half as potent as l-SKF 89748 | Pithed Normotensive Rat | [1] |
Table 2: Effects on Food and Water Intake in Rats
| Compound | Parameter | Value (mg/kg, IP) | Species | Reference |
| This compound | ED50 (Food Intake Suppression) | 0.37 | Adult Male Rat | [4] |
| This compound | ED50 (Water Intake Suppression) | 0.76 | Adult Male Rat | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Pithed Rat Model for In Vivo Vasoconstriction Assay
This in vivo model is utilized to assess the direct effects of vasoactive substances on the peripheral vasculature, eliminating central nervous system and reflex autonomic influences.
Materials:
-
Male normotensive rats (e.g., Wistar or Sprague-Dawley)
-
Anesthetic (e.g., pentobarbital sodium)
-
Pithing rod (a stainless-steel rod)
-
Tracheal cannula
-
Femoral artery and vein catheters
-
Pressure transducer and recording system
-
Infusion pump
-
This compound solution
-
Saline (0.9% NaCl)
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Perform a tracheotomy and insert a tracheal cannula to maintain a clear airway.
-
Insert a pithing rod through the orbit and foramen magnum, advancing it down the spinal canal to destroy the brain and spinal cord.
-
Immediately begin artificial respiration.
-
Catheterize a femoral artery for direct measurement of arterial blood pressure via a pressure transducer.
-
Catheterize a femoral vein for intravenous administration of this compound.
-
Allow the preparation to stabilize until a steady baseline blood pressure is achieved.
-
Administer increasing doses of this compound intravenously and record the corresponding changes in diastolic blood pressure.
-
Construct a log dose-response curve to determine the pressor activity of the compound.
Isolated Aortic Ring Assay for In Vitro Vasoconstriction
This ex vivo method allows for the direct measurement of vascular smooth muscle contractility in a controlled environment.
Materials:
-
Rat or guinea pig thoracic aorta
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
This compound solution
-
Standard contracting agent (e.g., potassium chloride, phenylephrine)
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect one end of the ring to a fixed support and the other to a force-displacement transducer.
-
Apply an optimal resting tension to the rings and allow them to equilibrate for a specified period (e.g., 60-90 minutes).
-
Test the viability of the rings by inducing a contraction with a standard agent (e.g., KCl).
-
After washing and returning to baseline, add cumulative concentrations of this compound to the organ bath and record the isometric tension developed.
-
Construct a cumulative concentration-response curve to determine the potency (e.g., EC50 or pD2) and maximal efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Signaling pathway of this compound-induced vasoconstriction.
Caption: Experimental workflow for the pithed rat vasoconstriction assay.
Caption: Experimental workflow for the isolated aortic ring assay.
Conclusion
This compound is a valuable pharmacological tool for investigating α1-adrenoceptor-mediated vasoconstriction. Its potent and selective agonism, coupled with a mechanism of action that is largely dependent on intracellular calcium mobilization, provides a clear model for studying vascular smooth muscle physiology. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the nuanced effects of this compound and other α1-agonists in various physiological and pathological contexts. The detailed methodologies and visual representations of workflows and signaling pathways are intended to enhance experimental design and data interpretation in the ongoing quest for novel cardiovascular therapeutics.
References
- 1. mdc-berlin.de [mdc-berlin.de]
- 2. Myogenic Vasoconstriction Requires Canonical Gq/11 Signaling of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium utilization in the vasoconstriction to enantiomers of SK&F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sevoflurane and isoflurane inhibit KCl-induced Class II phosphoinositide 3-kinase α subunit mediated vasoconstriction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of SKF-89748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
SKF-89748, with the chemical name 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a well-established tool compound for studying the physiological and pathological roles of α1-adrenergic receptors. As a selective agonist, it has been instrumental in elucidating the function of these receptors in various systems, particularly in the regulation of vascular tone and appetite. This document serves as a technical resource, presenting available data and methodologies to facilitate its use in a research and development context.
Quantitative Data
The following tables summarize the available quantitative in vivo data for SKF-89748.
Table 1: In Vivo Pressor Effects of SKF-89748 Enantiomers
| Enantiomer | Animal Model | Potency Comparison |
| l-SKF-89748-A | Pithed normotensive rats | Comparable to l-phenylephrine[1] |
| d-SKF-89748-A | Pithed normotensive rats | Half as potent as the l-enantiomer[1] |
Table 2: In Vivo Anorectic and Dipsogenic Effects of SKF-89748
| Effect | Animal Model | ED50 |
| Inhibition of Food Intake | Adult male rats | 0.37 mg/kg (IP)[2] |
| Inhibition of Water Intake | Adult male rats | 0.76 mg/kg (IP)[2] |
Signaling Pathway
SKF-89748 exerts its effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gq/11 family of G-proteins.
Experimental Protocols
Detailed experimental protocols for the characterization of SKF-89748 are provided below. These are generalized protocols based on standard pharmacological practices.
Radioligand Binding Assay (Displacement Assay)
This protocol outlines a method to determine the binding affinity (Ki) of SKF-89748 for α1-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the binding assay.
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin) and varying concentrations of SKF-89748.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of SKF-89748 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Inositol Phosphate Accumulation
This protocol describes a method to measure the functional potency (EC50) of SKF-89748 in stimulating the production of inositol phosphates (IPs), a key second messenger in the α1-adrenoceptor signaling pathway.
Methodology:
-
Cell Culture and Labeling: Cells stably expressing an α1-adrenoceptor subtype are cultured and pre-labeled with [3H]myo-inositol.
-
Stimulation: The cells are washed and then stimulated with varying concentrations of SKF-89748 in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and the intracellular [3H]inositol phosphates are extracted.
-
Separation: The different [3H]inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted fractions is determined by liquid scintillation counting.
-
Data Analysis: The concentration of SKF-89748 that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the concentration-response curve.
Functional Assay: Intracellular Calcium Mobilization
This protocol details a method to assess the functional potency (EC50) of SKF-89748 by measuring changes in intracellular calcium concentration ([Ca2+]i).
Methodology:
-
Cell Culture: Cells expressing the target α1-adrenoceptor subtype are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation), and baseline fluorescence is measured. Varying concentrations of SKF-89748 are then added to the wells.
-
Detection: The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is monitored over time.
-
Data Analysis: The peak fluorescence response at each concentration of SKF-89748 is determined. A concentration-response curve is generated, and the EC50 value is calculated using non-linear regression.
In Vivo Assay: Pressor Effect in Pithed Rats
This protocol describes the methodology to evaluate the in vivo pressor effects of SKF-89748.[1]
Methodology:
-
Animal Preparation: Male normotensive rats are anesthetized, and the brain and spinal cord are destroyed by pithing to eliminate central cardiovascular regulation. The animals are artificially ventilated.
-
Catheterization: A carotid artery is cannulated for blood pressure measurement, and a jugular vein is cannulated for drug administration.
-
Drug Administration: After a stabilization period, dose-response curves are generated by intravenous administration of increasing doses of SKF-89748 enantiomers.
-
Data Recording: Mean arterial pressure is continuously recorded.
-
Data Analysis: The increase in blood pressure from baseline is plotted against the log of the dose of SKF-89748 to determine the pressor potency. The effects of selective α1- and α2-adrenoceptor antagonists (e.g., prazosin and yohimbine, respectively) can be evaluated to confirm the receptor mediating the pressor response.[1]
In Vivo Assay: Anorectic Effect in Rats
This protocol outlines a method to determine the anorectic (appetite-suppressing) effect of SKF-89748.[2]
Methodology:
-
Animal Acclimatization: Adult male rats are individually housed and acclimatized to the experimental conditions, including a regular feeding schedule.
-
Drug Administration: On the test day, animals are administered SKF-89748 or vehicle via intraperitoneal (IP) injection at various doses.[2]
-
Food and Water Intake Measurement: Pre-weighed food and water are provided, and the consumption is measured at specific time points after drug administration.
-
Data Analysis: The food and water intake for each dose group is compared to the vehicle control group. The dose that causes a 50% reduction in food intake (ED50) is calculated from the dose-response curve.[2]
Conclusion
SKF-89748 is a valuable pharmacological tool characterized as a potent and selective α1-adrenergic receptor agonist. Its in vivo effects on blood pressure and food intake are well-documented. While a detailed in vitro characterization of its interaction with specific α1-adrenoceptor subtypes is not fully available in the literature, the standardized experimental protocols provided in this guide offer a framework for conducting such investigations. Further research to elucidate the subtype-specific binding affinities and functional potencies of SKF-89748 will be crucial for a more complete understanding of its pharmacological profile and for its continued use in advancing our knowledge of α1-adrenoceptor biology.
References
Early Research and Discovery of SKF 89748: A Technical Guide
Introduction
SKF 89748, chemically known as 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, emerged from the research laboratories of Smith, Kline & French in the early 1980s as a potent and highly selective α1-adrenergic receptor agonist.[1][2] Its discovery provided the field of pharmacology with a valuable tool for the characterization of α-adrenoceptor subtypes. This technical guide provides a detailed overview of the early research and discovery of this compound, focusing on its pharmacological characterization, key experimental data, and the methodologies employed in its initial evaluation.
Pharmacological Profile
This compound is a direct-acting agonist at postjunctional α1-adrenoceptors.[3] Early research focused on resolving and characterizing its enantiomers, with the l-isomer, which possesses the S configuration, being identified as the more pharmacologically active of the two.[1] The compound demonstrates a significant selectivity for the α1-adrenoceptor over the α2-adrenoceptor, with a reported selectivity ratio of over 100.[1]
In Vitro and In Vivo Activity
The primary effects of this compound are consistent with the activation of α1-adrenoceptors, leading to vasoconstriction of smooth muscle.[1][3] In vivo studies in pithed rats demonstrated that both the d- and l-enantiomers of this compound are potent pressor agents, causing a significant increase in diastolic blood pressure.[3] The pressor activity of the l-enantiomer was found to be comparable to that of the established α1-agonist, l-phenylephrine, with the d-enantiomer being approximately half as potent.[3] These pressor effects were shown to be mediated by α1-adrenoceptors, as they were markedly antagonized by the selective α1-blocker prazosin and the non-selective α-blocker phentolamine, but were unaffected by the selective α2-antagonist yohimbine.[3]
Further in vivo studies in adult male rats revealed that this compound can inhibit food and water intake, with an ED50 of 0.37 mg/kg for the suppression of food intake.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from the early pharmacological evaluation of this compound and its enantiomers.
Table 1: In Vitro Functional Potency of l-SKF 89748
| Preparation | Agonist | Parameter | Value |
| Isolated Perfused Rabbit Ear Artery | l-SKF 89748 | EC50 | 9 ± 2 nM |
Data sourced from DeMarinis & Hieble, 1983.[1]
Table 2: In Vivo Pressor Activity in Pithed Rats
| Compound | Potency Relative to l-phenylephrine |
| l-SKF 89748 | Comparable |
| d-SKF 89748 | Approximately half as potent |
Data sourced from a 1984 study on the in vivo vasoconstrictor effects.[3]
Table 3: Receptor Binding Selectivity
| Compound | Receptor Selectivity |
| l-SKF 89748 | α1/α2 selectivity ratio > 100 |
Data sourced from DeMarinis & Hieble, 1983.[1]
Experimental Protocols
The following are detailed methodologies representative of the key experiments used in the initial characterization of this compound. While the precise parameters from the original publications are not fully available, these protocols are based on established pharmacological techniques of the era.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This assay would have been used to determine the binding affinity (Ki) of this compound for the α1-adrenoceptor.
-
Radioligand: [3H]prazosin, a selective α1-adrenoceptor antagonist.
-
Tissue Preparation:
-
Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The membrane pellet is washed and resuspended in fresh buffer.
-
-
Assay Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]prazosin (e.g., 0.25 nM).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).
-
Incubation is carried out at 25°C for 30-60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioactivity.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific [3H]prazosin binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Isolated Perfused Rabbit Ear Artery Assay for Functional Agonist Potency
This functional assay was used to determine the vasoconstrictor potency (EC50) of this compound.
-
Tissue Preparation:
-
The central artery of a rabbit ear is carefully dissected and cannulated.
-
The artery is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
-
Assay Procedure:
-
The preparation is allowed to equilibrate until a stable baseline perfusion pressure is achieved.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the perfusate.
-
The increase in perfusion pressure, indicative of vasoconstriction, is recorded for each concentration.
-
-
Data Analysis: The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the concentration-response curve.
In Vivo Vasoconstriction in the Pithed Rat
This in vivo model allows for the assessment of direct pressor effects of a compound in the absence of reflex cardiovascular changes.
-
Animal Preparation:
-
A rat is anesthetized, and a steel rod is passed through the brain and spinal cord to destroy the central nervous system (pithing).
-
The animal is artificially ventilated.
-
A carotid artery is cannulated for the measurement of blood pressure, and a jugular vein is cannulated for drug administration.
-
-
Assay Procedure:
-
After a stabilization period, baseline diastolic blood pressure is recorded.
-
Increasing doses of this compound are administered intravenously.
-
The peak increase in diastolic blood pressure is recorded for each dose.
-
To determine the receptor mediating the response, the experiment can be repeated after pretreatment with selective antagonists (e.g., prazosin for α1, yohimbine for α2).
-
-
Data Analysis: Dose-response curves are constructed by plotting the change in diastolic blood pressure against the log of the dose of this compound.
Visualizations
Signaling Pathway of this compound at the α1-Adrenoceptor
Caption: α1-Adrenoceptor signaling cascade initiated by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Logical Relationships in the Discovery of this compound
Caption: Rationale and workflow in the discovery of this compound.
References
- 1. l-1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine: a potent and selective agonist at alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of SKF 89748
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of SKF 89748, a potent and selective α1-adrenergic receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
This compound is chemically known as 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine.[1] It is a synthetic compound that has been instrumental in the characterization of α1-adrenergic receptor subtypes.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine |
| Synonyms | SK&F-89748, SK&F 89748-A[2] |
| CAS Number | 81998-18-7[2] |
| Molecular Formula | C12H17NOS[3] |
| Molecular Weight | 223.33 g/mol [3] |
| SMILES | NC1CC2=C(CC1)C(SC)=CC=C2OC[3] |
The structure of this compound features a tetralin core, which is a partially hydrogenated naphthalene ring system. Key functional groups include a methoxy group at position 8, a methylthio group at position 5, and an amine group at position 2. The amine group at a chiral center gives rise to stereoisomerism.
Stereochemistry
This compound exists as a racemic mixture of d- and l-enantiomers. The l-isomer, which possesses the (S)-configuration, is the more pharmacologically active enantiomer.[1] The absolute configuration of the l-isomer was determined by single-crystal X-ray diffraction studies.[1]
Pharmacological Profile
This compound is a potent and selective agonist for α1-adrenergic receptors.[1][4] Its high affinity and selectivity have made it a valuable research tool for distinguishing α1-adrenergic receptor-mediated effects from those mediated by other adrenergic receptor subtypes.
Table 2: Pharmacological Data for l-SKF 89748
| Parameter | Value | Reference |
| Mechanism of Action | α1-Adrenergic Receptor Agonist | [1] |
| Potency (EC50) | 9 ± 2 nM (isolated perfused rabbit ear artery) | [1] |
| Selectivity | α1/α2 selectivity ratio > 100 | [1] |
| In Vivo Effect | Inhibition of food and water intake (ED50 = 0.37 mg/kg in rats) | [4] |
Signaling Pathways
As an α1-adrenergic receptor agonist, this compound activates downstream signaling cascades upon binding to its receptor. The canonical pathway involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.
Caption: Canonical α1-adrenergic receptor signaling pathway activated by this compound.
Activation of phospholipase C (PLC) by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[7] The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, such as smooth muscle contraction.[6][7]
Experimental Protocols
Structural Elucidation: X-ray Crystallography
The determination of the absolute stereochemistry of the active l-enantiomer of this compound was accomplished using single-crystal X-ray diffraction.[1] The general workflow for such an analysis is as follows:
References
- 1. l-1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine: a potent and selective agonist at alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Preliminary In Vitro Studies of SKF 89748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of SKF 89748, a potent and selective α1-adrenergic receptor agonist. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway associated with its mechanism of action.
Core Compound Profile: this compound
This compound is a synthetic, high-affinity agonist for the α1-adrenergic receptors. Its lipophilic nature allows it to readily cross cellular membranes, a characteristic that distinguishes it from other α1-agonists such as methoxamine and phenylephrine. This property has made it a valuable tool in studies investigating the role of the endothelial barrier in vascular responsiveness.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter | Value (mg/kg) | Route of Administration | Species | Reference |
| ED50 (Food Intake Suppression) | 0.37 | Intraperitoneal | Rat (adult male) | [1] |
| ED50 (Water Intake Suppression) | 0.76 | Intraperitoneal | Rat (adult male) | [1] |
Table 2: In Vivo Pressor Activity of this compound Enantiomers
| Enantiomer | Potency Relative to l-phenylephrine | Species | Key Finding | Reference |
| l-SKF 89748-A | Comparable | Rat (pithed, normotensive) | Potent α1-adrenoceptor agonist activity. | [2] |
| d-SKF 89748-A | Half as potent as l-enantiomer | Rat (pithed, normotensive) | Stereoselective activity at the α1-adrenoceptor. | [2] |
Mechanism of Action: α1-Adrenergic Receptor Signaling
This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The activation of these receptors initiates a well-defined signaling cascade, primarily through the Gq/11 family of G proteins.
Signaling Pathway Diagram
Caption: α1-Adrenergic receptor signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below. These represent standard protocols and may require optimization for specific cell types or tissues.
Radioligand Binding Assay for α1-Adrenergic Receptors
This assay is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.
1. Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissues like rat liver or cortex).
-
[3H]-Prazosin (radioligand).
-
This compound (unlabeled competitor).
-
Phentolamine (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add a fixed concentration of [3H]-Prazosin to each well.
-
Add the serially diluted this compound to the wells. For total binding, add buffer instead of this compound. For non-specific binding, add a saturating concentration of phentolamine.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to elicit an increase in intracellular calcium, a key downstream event of α1-adrenergic receptor activation.
1. Materials:
-
Cells endogenously or recombinantly expressing α1-adrenergic receptors (e.g., HEK293, CHO, or smooth muscle cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound.
-
A fluorescent plate reader or a fluorescence microscope with calcium imaging capabilities.
2. Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Determine the EC50 value of this compound from the dose-response curve.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. In preclinical in vivo studies, it has been demonstrated to modulate food and water intake, suggesting its potential utility in studying the central and peripheral mechanisms of appetite regulation. These application notes provide detailed protocols for investigating the effects of this compound on feeding and drinking behavior in rodent models, along with an overview of its mechanism of action.
Mechanism of Action: α1-Adrenergic Receptor Signaling
This compound exerts its pharmacological effects by activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon agonist binding, the Gq protein activates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][3] The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.[1][2]
Data Presentation
The following table summarizes the quantitative data on the anorectic and adipsic effects of this compound in adult male rats.
| Compound | Animal Model | Administration Route | Doses (mg/kg) | Effect | ED₅₀ (mg/kg) | Reference |
| This compound | Adult Male Rats | Intraperitoneal (IP) | 0.01, 0.02, 0.04 | Suppression of Food Intake | 0.37 | [4] |
| This compound | Adult Male Rats | Intraperitoneal (IP) | 0.01, 0.02, 0.04 | Suppression of Water Intake | 0.76 | [4] |
Experimental Protocols
Protocol 1: Evaluation of Anorectic and Adipsic Effects of this compound in Rats
This protocol details the procedure for assessing the impact of this compound on food and water consumption in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Adult male Sprague-Dawley rats (250-300g)
-
Standard laboratory rodent chow
-
Tap water
-
Metabolic cages equipped for individual food and water intake measurement
-
Animal weighing scale
-
Syringes and needles for intraperitoneal (IP) injection
Experimental Workflow:
Procedure:
-
Animal Acclimatization:
-
House rats individually in metabolic cages for at least 7 days before the experiment to allow for adaptation to the housing conditions and measurement devices.
-
Maintain a 12:12 hour light-dark cycle and a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).
-
Provide ad libitum access to standard chow and water.
-
-
Baseline Food and Water Intake Measurement:
-
For 3 consecutive days prior to the experiment, measure and record the 24-hour food and water intake for each rat to establish a stable baseline.
-
-
Drug Preparation:
-
Dissolve this compound in the appropriate vehicle (e.g., 0.9% saline) to achieve the desired concentrations for the specified doses (e.g., 0.01, 0.02, and 0.04 mg/kg).
-
Prepare a sufficient volume for injection based on the average body weight of the rats. The injection volume should be consistent across all animals (e.g., 1 ml/kg).
-
-
Experimental Groups and Dosing:
-
On the experimental day, weigh each rat.
-
Randomly assign rats to different treatment groups: Vehicle control and this compound dose groups.
-
Administer the prepared solutions via intraperitoneal (IP) injection.
-
-
Measurement of Food and Water Intake:
-
Immediately after injection, return the rats to their home cages with pre-weighed food and water containers.
-
Measure the amount of food and water consumed at specific time points post-injection (e.g., 1, 2, 4, and 24 hours).
-
To measure food intake, weigh the food container and any spillage. The amount consumed is the initial weight minus the final weight.
-
To measure water intake, record the change in volume in the water bottle, accounting for any leakage.
-
-
Data Analysis:
-
Calculate the cumulative food and water intake for each time point.
-
Express the data as mean ± SEM for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects of this compound compared to the vehicle control.
-
If a dose-response is observed, calculate the ED₅₀ value.
-
Safety Precautions:
-
All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).
-
Handle this compound according to its material safety data sheet (MSDS).
-
Observe animals for any adverse reactions following drug administration.
References
Application Notes and Protocols for SKF 89748 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of SKF 89748 for in vivo studies in rats. The information is compiled from available scientific literature and is intended to guide researchers in designing their experimental protocols.
Introduction to this compound
This compound is a potent and selective α1-adrenergic receptor agonist. Its primary mechanism of action involves the activation of α1-adrenoceptors, leading to a cascade of intracellular events. This compound has been utilized in various research settings to investigate the physiological roles of the α1-adrenergic system.
Data Presentation: Recommended Dosage
The following tables summarize the reported dosages of this compound used in rat studies. It is crucial to note that the optimal dosage may vary depending on the specific research question, the rat strain, and the experimental conditions. Therefore, pilot studies are recommended to determine the most effective and non-toxic dose for a particular application.
Table 1: Intraperitoneal (IP) Administration
| Study Type | Dosage Range | Key Findings |
| Metabolic (Food & Water Intake) | 0.01 - 0.04 mg/kg | Dose-dependent suppression of food and water intake. |
| Metabolic (Food Intake) | ED50: 0.37 mg/kg | Effective dose for 50% inhibition of food intake. |
Table 2: Intravenous (IV) Administration
| Study Type | Dosage Information | Key Findings |
| Cardiovascular (Blood Pressure) | Log-dose response curves generated in pithed rats. | Investigation of vasoconstrictive effects. Specific dose ranges were not detailed in the available literature. |
Note: Limited information is available for intravenous administration in conscious rats and for other routes such as oral gavage. Researchers should perform dose-response studies to establish appropriate dosages for these applications.
Signaling Pathway of this compound
This compound exerts its effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a well-defined signaling cascade, as illustrated in the diagram below.
Experimental Protocols
The following are detailed protocols for the administration of this compound to rats. These protocols are based on standard laboratory procedures and should be adapted to meet the specific requirements of the research study and institutional guidelines.
Intraperitoneal (IP) Injection
This is a common route for systemic administration of this compound to study its effects on metabolism and behavior.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize rats to the experimental environment. Weigh each rat immediately before injection to ensure accurate dosing.
-
Drug Preparation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with one hand and support its hindquarters with the other.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
Administration: Inject the calculated volume of the this compound solution slowly and steadily.
-
Post-injection Care: Withdraw the needle and return the rat to its home cage. Monitor the animal for any signs of distress or adverse reactions.
Intravenous (IV) Injection
This route is typically used for cardiovascular studies where rapid and direct entry into the bloodstream is required. The lateral tail vein is the most common site for IV injections in rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
Rat restrainer
-
Heat lamp or warm water bath
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the rat for accurate dosing. To facilitate injection, warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to cause vasodilation.
-
Drug Preparation: Prepare a sterile, filtered solution of this compound.
-
Restraint: Place the rat in a suitable restrainer, allowing access to the tail.
-
Injection Site: Identify one of the lateral tail veins. The veins are typically visible on either side of the tail.
-
Injection: Clean the tail with 70% ethanol. Insert the needle, with the bevel facing up, into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the needle hub.
-
Administration: Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein, and should be withdrawn.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the rat to its cage and monitor its condition.
Oral Gavage
While no specific studies using oral gavage for this compound were identified in the literature search, this route can be used for systemic administration. A standard protocol is provided below. Dose-finding studies are essential before conducting definitive experiments.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, corn oil)
-
Syringes
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the rat)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat.
-
Drug Preparation: Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.
-
Gavage Needle Measurement: Measure the correct insertion length for the gavage needle by holding it alongside the rat, from the corner of the mouth to the last rib. Mark this length on the needle.
-
Restraint: Restrain the rat firmly but gently, holding it in an upright position.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it over the tongue into the esophagus. The needle should pass with minimal resistance. If the rat struggles or coughs, the needle may be in the trachea and must be withdrawn immediately.
-
Administration: Once the needle is correctly positioned, administer the solution slowly.
-
Post-gavage Care: Gently withdraw the needle and return the rat to its cage. Monitor the animal for any signs of respiratory distress or discomfort.
Disclaimer: These protocols and dosage recommendations are for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Application Notes and Protocols for Intraperitoneal Injection of SKF 89748 and SKF 89976-A in Animal Models
Note to the Researcher: There is a significant potential for confusion between two compounds with similar designations: SKF 89748 and SKF 89976-A . These compounds have distinct mechanisms of action and applications. This document provides detailed information for both to ensure clarity and proper experimental design.
Part 1: this compound - The α1-Adrenergic Receptor Agonist
Application Notes
Introduction: this compound is a potent and selective α1-adrenergic receptor agonist. In animal models, its primary application is in the study of feeding behavior and metabolic regulation. Activation of α1-adrenoceptors, particularly in regions of the hypothalamus, has been shown to suppress food and water intake. Therefore, this compound is a valuable pharmacological tool for investigating the role of the α1-adrenergic system in anorexia and satiety.
Mechanism of Action: this compound selectively binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq signaling pathway. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle contraction or, in the central nervous system, modulation of neuronal excitability that can affect appetite.
Key Applications:
-
Induction of Anorexia: Used to model anorexia in rodents for studying the underlying neurobiology of appetite suppression.
-
Satiety Research: Helps in elucidating the central mechanisms of satiety and the role of the noradrenergic system.
-
Cardiovascular Research: As an α1-agonist, it can be used to study vasoconstriction and blood pressure regulation.
Quantitative Data
| Parameter | Value | Animal Model | Route of Administration | Application | Reference |
| ED₅₀ (Food Intake) | 0.37 mg/kg | Adult Male Rats | Intraperitoneal (i.p.) | Inhibition of Food Intake | [1] |
| ED₅₀ (Water Intake) | 0.76 mg/kg | Adult Male Rats | Intraperitoneal (i.p.) | Inhibition of Water Intake |
Experimental Protocol: Induction of Anorexia in Rats
Objective: To induce a temporary reduction in food intake in rats using intraperitoneal administration of this compound.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
Male Sprague-Dawley rats (adult, e.g., 250-350g)
-
Standard rodent chow and water
-
Metabolic cages for monitoring food and water intake
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance and weighing boats
Procedure:
-
Animal Acclimation:
-
House rats in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
Handle the animals daily to minimize stress during the experiment.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in sterile 0.9% saline. For example, to achieve a dosing volume of 1 mL/kg, a 1 mg/mL solution can be prepared.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be used if necessary. Prepare fresh solution for each experiment.
-
Prepare a vehicle control group that will receive sterile 0.9% saline only.
-
-
Experimental Groups:
-
Divide animals into groups (n ≥ 8 per group is recommended for statistical power).
-
Example groups: Vehicle control, this compound (e.g., 0.1, 0.3, 1.0 mg/kg).
-
-
Administration:
-
Weigh each rat accurately before injection to calculate the precise volume to be administered.
-
Gently restrain the rat. For intraperitoneal injection, the animal should be held securely with its head tilted slightly downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the cecum or bladder.
-
Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn back, confirming correct needle placement in the peritoneal cavity.
-
Inject the calculated volume smoothly.
-
-
Data Collection:
-
Immediately after injection, place the animals in individual metabolic cages with a pre-weighed amount of food and a known volume of water.
-
Measure cumulative food and water intake at specific time points (e.g., 1, 2, 4, and 24 hours post-injection).
-
Observe animals for any adverse effects or behavioral changes.
-
Visualization
References
Application Notes and Protocols for SKF 89748 in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and experimental use of SKF 89748, a potent and selective α1-adrenergic receptor agonist. The following sections detail its mechanism of action, physicochemical properties, and detailed protocols for both in vitro and in vivo studies.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| Chemical Name | 1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine |
| Molecular Formula | C₁₂H₁₇NOS |
| Molecular Weight | 223.33 g/mol |
| CAS Number | 81998-18-7 |
| Appearance | Solid |
| Storage | Store at room temperature.[1] Consult the Certificate of Analysis for specific recommendations. |
Mechanism of Action
This compound is a potent and highly selective agonist for α1-adrenergic receptors.[2][3] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration is a key event that triggers various downstream cellular responses, including smooth muscle contraction.[4]
Signaling Pathway of this compound at the α1-Adrenergic Receptor
Caption: Activation of the α1-adrenergic receptor by this compound leads to a Gq-mediated signaling cascade.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Researchers are encouraged to determine the potency of this compound in their specific experimental systems.
| Parameter | Value | Species | Assay/Effect | Reference |
| ED₅₀ | 0.37 mg/kg | Rat (male) | Inhibition of food intake | [1][5] |
| Pressor Activity | Comparable to l-phenylephrine | Rat (pithed, normotensive) | Increase in blood pressure | [2][3] |
| d-enantiomer Potency | Half as potent as the l-enantiomer | Rat (pithed, normotensive) | Increase in blood pressure | [2][3] |
Note: Specific EC₅₀, IC₅₀, and Kᵢ values for this compound are not consistently reported across the public literature. It is highly recommended to perform dose-response experiments to determine these values in your specific cell line or tissue preparation.
Experimental Protocols
In Vitro Experiments
1. Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Workflow for In Vitro Calcium Mobilization Assay
Caption: A typical workflow for an in vitro calcium mobilization assay to assess this compound activity.
2. Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of α1-adrenergic receptors by this compound.
-
Recommended Cell Lines:
-
Materials:
-
Selected cell line
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
-
-
Protocol:
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye stock in an appropriate assay buffer (e.g., HBSS) and may include probenecid.
-
Remove the culture medium from the wells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 37°C).
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the instrument's injector, add the this compound dilutions and vehicle control to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a period of 1-5 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the baseline and express it as a percentage of the maximal response.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
-
In Vivo Experiments
1. Preparation of this compound for In Vivo Administration
The choice of vehicle for in vivo administration is critical and depends on the route of administration and the desired solubility.
-
Recommended Vehicle: For many routes of administration, sterile saline (0.9% NaCl) is a suitable vehicle. If solubility is an issue, a small amount of a co-solvent like DMSO or ethanol can be used, followed by dilution in saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Procedure for Saline-Based Vehicle:
-
If starting from a DMSO stock, calculate the volume needed for the desired final concentration.
-
Add the DMSO stock to a larger volume of sterile saline and vortex thoroughly to ensure complete mixing.
-
The final concentration of DMSO should ideally be below 5-10% for most parenteral routes. It is crucial to run a vehicle-only control group in all in vivo experiments.
-
Prepare fresh on the day of the experiment.
-
Logical Flow for In Vivo Cardiovascular Study in Rats
Caption: A logical workflow for investigating the in vivo cardiovascular effects of this compound in a rat model.
2. Assessment of Cardiovascular Effects in Anesthetized Rats
This protocol describes a method to evaluate the pressor (blood pressure increasing) effects of this compound in anesthetized rats.
-
Animals: Male Sprague-Dawley or Wistar rats (body weight 250-350 g).
-
Anesthesia: Urethane (1.25 g/kg, i.p.) or another suitable anesthetic.
-
Surgical Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Cannulate the trachea to ensure a patent airway.
-
Catheterize a carotid artery for direct measurement of arterial blood pressure.
-
Catheterize a jugular vein for intravenous administration of this compound.
-
-
Protocol:
-
Allow the animal to stabilize after surgery until cardiovascular parameters are constant.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer a bolus injection of the vehicle and record any changes in MAP and HR.
-
Administer increasing doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 µg/kg, i.v.) in a cumulative or non-cumulative manner. Allow sufficient time between doses for blood pressure to return to baseline.
-
Continuously record MAP and HR throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline for each dose of this compound.
-
Plot the change in MAP against the logarithm of the dose to construct a dose-response curve.
-
The potency of this compound can be compared to other α1-adrenergic agonists like phenylephrine.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 7. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
Application Notes and Protocols for SKF 89976-A in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89976-A is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, SKF 89976-A effectively increases the concentration and dwell time of GABA in the synaptic cleft.[2] This enhancement of GABAergic neurotransmission makes SKF 89976-A a valuable tool for investigating the role of the GABA system in various physiological and pathological processes, including epilepsy, anxiety, and other neurological disorders.[2][3] These application notes provide an overview of the use of SKF 89976-A in neuroscience research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
SKF 89976-A is a competitive inhibitor of the GAT-1 transporter.[4] GAT-1 is a presynaptic and glial membrane protein responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[5] By binding to GAT-1, SKF 89976-A prevents the reabsorption of GABA into the presynaptic neuron and surrounding glial cells.[2] This leads to an accumulation of GABA in the synapse, resulting in prolonged activation of postsynaptic GABA-A and GABA-B receptors.[2][5] The increased activation of these receptors enhances inhibitory postsynaptic potentials (IPSPs), leading to a general dampening of neuronal excitability.[6]
Data Presentation
In Vitro Potency and Selectivity of SKF 89976-A
| Transporter | Species | IC50 (µM) | Ki (µM) | Reference(s) |
| GAT-1 | Human | 0.13 | - | [4][7] |
| GAT-1 | Chinese Hamster Ovary (CHO) cells | 0.28 | - | [6] |
| GAT-1 | - | - | 0.03 (transmitter-gated currents) | [8] |
| GAT-1 | - | - | 7 (transport current) | [8] |
| GAT-2 | Rat | 550 | - | [4][7] |
| GAT-2 | CHO cells | 137.34 | - | [6] |
| GAT-3 | Human | 944 | - | [4][7] |
| GAT-3 | CHO cells | 202.8 | - | [6] |
| BGT-1 | Human | 7210 | - | [4][7] |
In Vivo Anticonvulsant Activity of SKF 89976-A
| Animal Model | Seizure Induction | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Genetically seizure-prone gerbils | Air blast stimulation | Intraperitoneal (i.p.) | 4.1 | [3] |
Signaling Pathways
Experimental Protocols
In Vivo Anticonvulsant Activity in a Rodent Model of Epilepsy
This protocol is adapted from studies on genetically seizure-prone gerbils and can be modified for other rodent models of epilepsy.[3]
Materials:
-
SKF 89976-A hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile water or saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal seizure monitoring apparatus (e.g., a chamber with a transparent wall for observation)
-
A method for seizure induction (e.g., an air-blast delivery system for audiogenic seizures)
-
Animal scale
-
Timers
Procedure:
-
Animal Preparation:
-
Use genetically seizure-prone gerbils or another appropriate rodent model of epilepsy.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the experimental room for at least 1 hour before testing.
-
Weigh each animal immediately before drug administration to ensure accurate dosing.
-
-
Drug Preparation:
-
Dissolve SKF 89976-A hydrochloride in sterile saline to the desired concentrations. The ED50 for anticonvulsant action in gerbils is approximately 4.1 mg/kg, so a range of doses around this value should be tested (e.g., 1, 3, 10 mg/kg).[3]
-
Prepare a vehicle control solution (sterile saline).
-
-
Drug Administration:
-
Administer the prepared SKF 89976-A solution or vehicle via intraperitoneal (i.p.) injection.
-
The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Seizure Induction and Observation:
-
At a predetermined time after injection (e.g., 30 minutes), place the animal in the seizure monitoring apparatus.
-
Induce seizures using the chosen method. For audiogenic seizures in gerbils, a brief air blast can be used.[3]
-
Observe the animal for the presence and severity of seizures for a set period (e.g., 2 minutes).
-
Score the seizure severity using a standardized scale (e.g., a scale that grades from no response to generalized tonic-clonic seizures).
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from seizures.
-
Determine the ED50 value (the dose that protects 50% of the animals from seizures) using a probit analysis or similar statistical method.
-
In Vitro GABA Uptake Assay in Primary Neuronal Cultures
This protocol is a general guideline for measuring GABA uptake in cultured neurons and can be adapted based on specific cell types and experimental goals.[9][10]
Materials:
-
Primary neuronal cultures (e.g., from embryonic chick telencephalon) grown on culture plates.[10]
-
SKF 89976-A hydrochloride
-
[3H]-GABA (radiolabeled GABA)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions)
-
Wash buffer (ice-cold phosphate-buffered saline - PBS)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit
Procedure:
-
Cell Culture Preparation:
-
Plate primary neurons at an appropriate density and allow them to differentiate for a sufficient period (e.g., 10 days).[10]
-
-
Assay Preparation:
-
Prepare a stock solution of SKF 89976-A in water or DMSO.
-
Prepare a working solution of [3H]-GABA in uptake buffer. The final concentration of GABA should be close to its Km for GAT-1.
-
Prepare serial dilutions of SKF 89976-A in uptake buffer to generate a concentration-response curve. Include a vehicle control.
-
-
GABA Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed uptake buffer.
-
Pre-incubate the cells with the different concentrations of SKF 89976-A or vehicle for a set time (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding the [3H]-GABA containing solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.
-
Lyse the cells with cell lysis buffer.
-
-
Measurement and Analysis:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein content using a protein assay kit.
-
Normalize the radioactive counts to the protein concentration for each well.
-
Calculate the percentage of GABA uptake inhibition for each concentration of SKF 89976-A compared to the vehicle control.
-
Determine the IC50 value (the concentration of SKF 89976-A that inhibits 50% of GABA uptake) by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 9. Inhibition of transporter mediated gamma-aminobutyric acid (GABA) release by SKF 89976-A, a GABA uptake inhibitor, studied in a primary neuronal culture from chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of SKF 89976-A of the gamma-aminobutyric acid release from primary neuronal chick cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SKF 89748 in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of SKF 89748, a potent α1-adrenergic receptor agonist, as a tool for investigating various aspects of metabolic regulation. While direct and extensive metabolic studies on this compound are not widely published, its established mechanism of action allows for its application in studying metabolic pathways controlled by α1-adrenergic signaling. This document outlines the theoretical basis for its use, provides quantitative data for this compound and related compounds, and offers detailed protocols for in vivo and in vitro metabolic assays.
I. Introduction to this compound
This compound is a selective agonist for α1-adrenergic receptors.[1][2] Its primary characterized effects include the inhibition of food and water intake and vasoconstriction.[1][3][4] As an α1-adrenergic agonist, this compound can be employed to probe the role of this signaling pathway in key metabolic processes, including glucose homeostasis and lipid metabolism.
II. Applications in Glucose Metabolism
Activation of α1-adrenergic receptors is known to influence glucose metabolism through various mechanisms in different tissues.
-
Hepatic Glucose Production: α1-adrenergic agonists like phenylephrine have been shown to stimulate hepatic glucose output by promoting glycogenolysis and gluconeogenesis.[5] this compound can be used to investigate the α1-adrenergic component of hepatic glucose production in isolated hepatocytes or perfused liver preparations.
-
Glucose Uptake: Studies have demonstrated that α1-adrenergic stimulation can enhance glucose uptake in insulin-sensitive tissues such as adipocytes and cardiomyocytes.[6][7][8] This effect is often mediated by the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane. This compound can be a valuable tool to elucidate the specific role of α1-adrenergic signaling in glucose transport, independent of insulin signaling pathways.
III. Applications in Lipid Metabolism
The role of α1-adrenergic receptors in lipolysis is complex and can be species- and tissue-dependent.
-
Lipolysis Regulation: While β-adrenergic receptors are the primary drivers of lipolysis, α1-adrenergic stimulation has also been implicated. Some studies suggest that α1-agonists can stimulate lipolysis in certain contexts.[9] Conversely, other reports indicate an anti-lipolytic effect of α-adrenergic agonists in human adipocytes, though this is primarily attributed to α2-adrenergic receptor activation.[10] Given these complexities, this compound can be used to dissect the specific contribution of α1-adrenergic signaling to the regulation of lipolysis in isolated adipocytes from different species and fat depots.
IV. Data Presentation
The following tables summarize key quantitative data for this compound and other relevant α1-adrenergic agonists.
Table 1: In Vivo Efficacy of this compound
| Compound | Parameter | Species | Dosage/Concentration | Effect | Reference |
| This compound | Food Intake Inhibition | Rat (male) | ED50 = 0.37 mg/kg (IP) | Marginal suppression of food intake | [4] |
| This compound | Water Intake Inhibition | Rat (male) | ED50 = 0.76 mg/kg (IP) | Less potent suppression of water intake | [4] |
Table 2: Comparative Potency of α1-Adrenergic Agonists
| Compound | Relative Potency (Pressor Activity) | Species | Notes | Reference |
| l-SKF 89748 | Comparable to l-phenylephrine | Rat (pithed) | Potent, directly acting selective α1-agonist | [3] |
| d-SKF 89748 | Half as potent as l-enantiomer | Rat (pithed) | Potent, directly acting selective α1-agonist | [3] |
Table 3: In Vitro Activity of α1-Adrenergic Agonists in Metabolic Assays
| Compound | Assay | Cell/Tissue Type | Concentration | Effect | Reference |
| Phenylephrine | Glucose Uptake | Rat White Adipocytes | 10⁻⁸ M - 10⁻⁵ M | Dose-dependent increase | [6] |
| Phenylephrine | Hepatic Glucose Output | Isolated Rat Hepatocytes | 10⁻⁶ M (half-max) | Activation of glycogenolysis and gluconeogenesis | [5] |
| Norfenefrine | Lipolysis (Glycerol Release) | Human Subcutaneous Adipose Tissue | In situ microdialysis | Increased glycerol level | [9] |
V. Signaling Pathways
VI. Experimental Protocols
A. In Vivo Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is adapted for the investigation of the effects of this compound on glucose tolerance.
1. Materials:
-
This compound
-
Sterile 0.9% saline
-
D-glucose (20% solution in sterile saline)
-
Glucometer and test strips
-
Mice (e.g., C57BL/6J, fasted for 6 hours)
-
Syringes and needles (for IP injection)
-
Tail vein blood collection supplies
2. Procedure:
-
Animal Preparation: Fast mice for 6 hours with free access to water.[11]
-
Baseline Blood Glucose: Obtain a baseline blood glucose reading (t= -30 min) from the tail vein.
-
This compound Administration: Prepare a solution of this compound in sterile saline. Administer this compound or vehicle (saline) via intraperitoneal (IP) injection at a suitable dose (e.g., based on the ED50 for food intake, starting with a lower dose and performing a dose-response study is recommended). A typical injection volume is 10 µL/g body weight.
-
Glucose Challenge: At t=0 min, administer a 20% D-glucose solution via IP injection at a dose of 2 g/kg body weight.[11]
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.[11]
-
Data Analysis: Plot blood glucose levels over time. Calculate the area under the curve (AUC) for glucose tolerance for both the this compound-treated and vehicle-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significant differences.
B. In Vitro Protocol: Glucose Uptake in Isolated Adipocytes
This protocol describes a method to assess the direct effect of this compound on glucose uptake in primary adipocytes.
1. Materials:
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer supplemented with 1% BSA
-
Collagenase (Type I)
-
2-deoxy-D-[³H]glucose
-
Phloretin (inhibitor of glucose transport)
-
Scintillation fluid and counter
-
Isolated adipocytes (e.g., from rat epididymal fat pads)
2. Procedure:
-
Adipocyte Isolation: Isolate adipocytes by digesting minced adipose tissue with collagenase in KRH buffer. Filter the cell suspension through nylon mesh and wash the floating adipocytes with fresh KRH buffer.
-
Pre-incubation: Incubate isolated adipocytes in KRH buffer for 30 minutes at 37°C.
-
Stimulation: Add this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) or vehicle to the adipocyte suspension and incubate for 30 minutes at 37°C. Include a positive control (e.g., insulin).
-
Glucose Uptake Assay: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose. To determine non-specific uptake, include a set of samples with an excess of unlabeled 2-deoxy-D-glucose or with a glucose transport inhibitor like phloretin. Incubate for 10 minutes at 37°C.
-
Termination: Stop the assay by adding ice-cold KRH buffer containing phloretin and rapidly separating the cells from the medium by centrifugation through silicone oil.
-
Measurement: Lyse the adipocytes and measure the incorporated radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake. Express the results as a percentage of the basal or maximal insulin-stimulated uptake.
C. In Vitro Protocol: Lipolysis in Isolated Adipocytes
This protocol allows for the investigation of this compound's effect on lipolysis by measuring glycerol release.
1. Materials:
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer with 2% BSA (fatty acid-free)
-
Isoproterenol (β-adrenergic agonist, positive control)
-
Glycerol assay kit
-
Isolated adipocytes
2. Procedure:
-
Adipocyte Isolation: Isolate adipocytes as described in the glucose uptake protocol.
-
Incubation: Incubate a known number of adipocytes in KRH buffer with 2% BSA.
-
Stimulation: Add this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M), vehicle, or isoproterenol to the adipocyte suspension.
-
Lipolysis: Incubate for 1-2 hours at 37°C with gentle shaking.
-
Sample Collection: At the end of the incubation, centrifuge the tubes to separate the infranatant (buffer) from the floating adipocytes.
-
Glycerol Measurement: Carefully collect the infranatant and measure the glycerol concentration using a commercial glycerol assay kit.
-
Data Analysis: Express the results as the amount of glycerol released per number of cells or per mg of lipid. Compare the effects of different concentrations of this compound to the basal and isoproterenol-stimulated lipolysis.
Disclaimer: The provided protocols are intended as a guide and should be optimized for specific experimental conditions and institutional guidelines. The metabolic effects of this compound are inferred from its action as an α1-adrenergic agonist, and direct experimental validation is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic Receptor Agonist | MCE [medchemexpress.cn]
- 3. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the alpha-adrenergic activation of hepatic glucose output. I. Studies on the alpha-adrenergic activation of phosphorylase and gluconeogenesis and inactivation of glycogen synthase in isolated rat liver parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic stimulation of glucose uptake in rat white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of alpha1A-adrenoceptor in the regulation of glucose uptake into white adipocyte of rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α1-Adrenergic Receptors Increase Glucose Oxidation Under Normal and Ischemic Conditions in Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo alpha(1)-adrenergic lipolytic activity in subcutaneous adipose tissue of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the lipolytic action of beta-adrenergic agonists in human adipocytes by alpha-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the Effects of SKF 89748 on Food Intake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the effects of the selective α1-adrenoceptor agonist, SKF 89748, on food intake in a research setting. The following sections offer structured methodologies, data presentation guidelines, and visual representations of the associated signaling pathway and experimental workflow.
Introduction
This compound is a pharmacological tool used in research to investigate the role of α1-adrenergic receptors in various physiological processes, including the regulation of appetite. Activation of α1-adrenoceptors has been shown to suppress food intake.[1] Accurate measurement of these effects is crucial for understanding the compound's mechanism of action and potential therapeutic applications. This document outlines two primary techniques for quantifying food intake in rodents following the administration of this compound: Manual Food Intake Measurement and Automated Food Intake Monitoring.
Data Presentation
Quantitative data from studies investigating the effects of this compound on food intake should be summarized for clear comparison.
Table 1: Dose-Response Effect of this compound on Food Intake in Rats
| Dose of this compound (mg/kg, IP) | Food Intake (g) | % Suppression vs. Vehicle | ED50 (mg/kg) | Reference |
| Vehicle (Saline) | X ± SEM | 0% | \multirow{4}{}{0.37} | \multirow{4}{}{Morien et al., 1993[1]} |
| 0.01 | Y ± SEM | Z% | ||
| 0.02 | A ± SEM | B% | ||
| 0.04 | C ± SEM | D% |
Note: X, Y, Z, A, B, C, and D represent placeholder values for mean food intake and standard error of the mean (SEM) which would be obtained from experimental data. The ED50 value is the dose that produces 50% of the maximal response.
Signaling Pathway
This compound exerts its effects by acting as an agonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[2] The activation of this pathway leads to a cascade of intracellular events culminating in a physiological response.
Experimental Protocols
Protocol 1: Manual Food Intake Measurement in Rats
This protocol describes the manual measurement of food intake in rats following intraperitoneal (IP) administration of this compound.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Standard laboratory chow
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal scale for body weight
-
Food scale (accurate to 0.01 g)
-
Individual housing cages with wire mesh floors to prevent coprophagy
-
Syringes and needles for IP injection
Procedure:
-
Acclimation and Housing:
-
Individually house rats in cages for at least 3-5 days before the experiment to acclimate them to the housing conditions and reduce stress.
-
Maintain a 12:12 hour light-dark cycle and a controlled temperature and humidity environment.
-
Provide ad libitum access to food and water during the acclimation period.
-
-
Baseline Food Intake Measurement:
-
For 2-3 days preceding the experiment, measure daily food intake to establish a stable baseline.
-
At a consistent time each day (e.g., 10:00 AM), remove the food hopper, weigh it, and calculate the amount of food consumed over the previous 24 hours.
-
Also, record the body weight of each animal daily.
-
-
Drug Preparation:
-
On the day of the experiment, prepare fresh solutions of this compound in sterile saline. Doses of 0.01, 0.02, and 0.04 mg/kg have been previously used.[1]
-
The control group will receive an equivalent volume of the vehicle (sterile saline).
-
-
Experimental Procedure:
-
On the experimental day, remove food from the cages approximately 4 hours before the dark cycle begins to ensure the animals are motivated to eat.
-
Weigh each rat to determine the precise injection volume.
-
Administer the assigned dose of this compound or vehicle via IP injection at the onset of the dark cycle.
-
Immediately after injection, provide a pre-weighed amount of food in the food hopper.
-
-
Data Collection:
-
Measure food intake at specific time points post-injection (e.g., 1, 2, 4, and 24 hours).
-
To do this, remove the food hopper, weigh it, and calculate the amount consumed.
-
Carefully collect any spilled food (spillage) from the bottom of the cage and subtract its weight from the initial food weight to ensure accuracy.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Express the results as mean ± SEM for each treatment group.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests, to determine significant differences between treatment groups.[3]
-
The anorectic effect can be quantified by calculating the ED50, the dose required to reduce food intake by 50% relative to the vehicle-treated group.[1]
-
Protocol 2: Automated Food Intake Monitoring
Automated systems provide a high-throughput and less labor-intensive method for continuous monitoring of feeding behavior.
Materials:
-
Automated food intake monitoring system (e.g., systems with sensitive scales or photobeam-based detection)
-
Rodents (mice or rats) with or without RFID chip implantation, depending on the system
-
Standard or specialized diet compatible with the automated feeder
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for IP injection
Procedure:
-
System Setup and Acclimation:
-
Set up the automated food intake monitoring system according to the manufacturer's instructions.
-
House the animals in the specialized cages of the system for a sufficient period (e.g., 3-7 days) to acclimate to the new environment and the feeding mechanism.
-
Ensure the animals are consistently using the feeders before starting the experiment.
-
-
Baseline Data Collection:
-
Collect baseline data on food intake and feeding patterns (e.g., meal size, meal duration, number of meals) for at least 48 hours prior to the experiment. This will be automatically recorded by the system.
-
-
Drug Administration:
-
On the experimental day, briefly remove the animal from the cage.
-
Weigh the animal and administer the appropriate dose of this compound or vehicle via IP injection.
-
Return the animal to its home cage in the monitoring system. The system will continue to record feeding behavior without further human intervention.
-
-
Data Acquisition and Analysis:
-
The system will continuously record data on the amount of food consumed and the temporal pattern of feeding.
-
Export the data from the system's software.
-
Analyze the cumulative food intake at various time points, as well as microstructural aspects of feeding behavior (e.g., changes in meal patterns).
-
Use appropriate statistical methods to compare the different treatment groups.
-
Conclusion
The choice of technique for measuring the effects of this compound on food intake will depend on the specific research question, available resources, and the desired level of detail in the data. Manual methods are cost-effective and suitable for measuring cumulative food intake at discrete time points. Automated systems offer the advantage of continuous, high-resolution data on both the quantity and pattern of food consumption, minimizing stress from handling. Both methods, when conducted with careful attention to experimental detail, can provide valuable insights into the anorectic effects of this compound.
References
Application Notes and Protocols for In Vivo Studies of SKF 89748
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the in vivo effects of SKF 89748, a potent and selective α1-adrenergic receptor agonist. The primary applications covered are the evaluation of its pressor effects on the cardiovascular system and its anorectic effects on food and water intake.
Mechanism of Action: α1-Adrenergic Receptor Agonism
This compound acts as a selective agonist at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a physiological response. In vascular smooth muscle, this signaling cascade results in vasoconstriction.[1][2]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the α1-adrenergic receptor.
In Vivo Application: Vasoconstrictor Effects in Pithed Rats
The pithed rat model is a classic preparation for studying the direct vascular effects of pharmacological agents in the absence of central nervous system and reflex autonomic regulation.[3][4][5] This protocol is designed to assess the vasoconstrictor (pressor) activity of this compound.
Experimental Data Summary
| Animal Model | Drug Administered | Dosage | Route | Observed Effect | Reference |
| Pithed Normotensive Rats | l-SKF 89748 | - | i.v. | Pressor activity comparable to l-phenylephrine. | [6] |
| Pithed Normotensive Rats | d-SKF 89748 | - | i.v. | Half as potent as the l-enantiomer. | [6] |
| Pithed Normotensive Rats | Prazosin | 0.1 mg/kg | i.v. | Markedly shifted the dose-pressor effect curve of this compound to the right. | [6] |
| Pithed Normotensive Rats | Phentolamine | 1 mg/kg | i.v. | Markedly shifted the dose-pressor effect curve of this compound to the right. | [6] |
| Pithed Normotensive Rats | Yohimbine | 1 mg/kg | i.v. | Virtually no effect on the dose-pressor effect curve of this compound. | [6] |
| Pithed Normotensive Rats | Nifedipine | 1 or 3 mg/kg | i.a. | Maximally shifted the log-dose response curve for diastolic pressure increase by this compound only 5-fold to the right. | [1] |
| Pithed Normotensive Rats | l-Verapamil | 0.3 or 1 mg/kg | i.a. | Maximally shifted the log-dose response curve for diastolic pressure increase by this compound only 5-fold to the right. | [1] |
Detailed Experimental Protocol
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Pithing rod (stainless steel stylet)
-
Tracheal cannula
-
Rodent ventilator
-
Catheters for cannulation of a carotid artery and a jugular vein
-
Pressure transducer and data acquisition system
-
Heparinized saline
-
This compound solution
-
(Optional) α-adrenergic antagonists (e.g., prazosin), calcium channel blockers (e.g., nifedipine)
Procedure:
-
Anesthesia and Cannulation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a tracheotomy and cannulate the trachea. Connect the cannula to a rodent ventilator and begin artificial respiration.[3]
-
Cannulate one of the carotid arteries with a catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record arterial blood pressure.[4]
-
Cannulate a jugular vein for intravenous drug administration.
-
-
Pithing:
-
Insert the pithing rod through the orbit of one eye, into the cranial cavity, and down through the foramen magnum into the spinal canal to destroy the brain and spinal cord.[3] This eliminates central and reflex control of blood pressure.
-
-
Stabilization:
-
Allow the animal's blood pressure to stabilize for a period of 20-30 minutes before drug administration.
-
-
Drug Administration:
-
Administer a bolus i.v. injection of vehicle control and record the baseline blood pressure.
-
Administer increasing doses of this compound intravenously to construct a dose-response curve for its effect on blood pressure.
-
For antagonist studies, administer the antagonist (e.g., prazosin 0.1 mg/kg, i.v.) 15 minutes prior to repeating the this compound dose-response curve.[6]
-
-
Data Analysis:
-
Measure the change in mean arterial pressure (MAP) from baseline for each dose of this compound.
-
Plot the change in MAP against the log of the this compound dose to generate a dose-response curve.
-
Compare the dose-response curves in the presence and absence of antagonists to determine the receptor selectivity of this compound's pressor effect.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's pressor effects in a pithed rat model.
In Vivo Application: Effects on Food and Water Intake
This compound has been shown to suppress food and water intake, likely through its action on central α1-adrenoceptors.[7] This protocol outlines a method to quantify these anorectic effects.
Experimental Data Summary
| Animal Model | Drug Administered | Dosage (IP) | ED50 (Food Intake) | ED50 (Water Intake) | Reference |
| Adult Male Sprague-Dawley Rats | This compound | 0.01, 0.02, 0.04 mg/kg | 0.37 mg/kg | 0.76 mg/kg | [7] |
Detailed Experimental Protocol
Materials:
-
Adult male Sprague-Dawley rats, individually housed.
-
Standard rodent chow and water bottles.
-
Balances for weighing food, water, and animals.
-
This compound solution for intraperitoneal (IP) injection.
-
Vehicle control solution.
Procedure:
-
Acclimatization:
-
Baseline Measurement:
-
Drug Administration and Measurement:
-
On the test day, at the beginning of the dark cycle (when rats are most active), weigh the animals and administer an IP injection of either vehicle or a specific dose of this compound (e.g., 0.01, 0.02, 0.04 mg/kg).[7]
-
Provide a pre-weighed amount of food and a pre-weighed water bottle.
-
Measure cumulative food and water intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) after the injection. To do this, weigh the remaining food and the water bottle. Account for any spillage.
-
-
Animal Monitoring:
-
Data Analysis:
-
Calculate the food and water intake for each animal at each time point, corrected for any spillage.
-
Express the intake as a percentage of the baseline intake for each animal.
-
Compare the intake between the vehicle-treated group and the different this compound dose groups using appropriate statistical methods (e.g., ANOVA).
-
Calculate the ED50 value, which is the dose of this compound that produces a 50% reduction in food or water intake compared to the vehicle control.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects on food and water intake.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. in.bgu.ac.il [in.bgu.ac.il]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Article - Standard on Food and/or Wat... [policies.unc.edu]
- 9. Food and Fluid Regulation and Restriction (IACUC) | Office of Research [bu.edu]
- 10. 67.20.83.195 [67.20.83.195]
- 11. IG034: Food & Fluid Regulation in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
Application Notes and Protocols for SKF 89748 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the administration of SKF 89748, a potent and selective α1-adrenergic receptor agonist. The information is intended for use in preclinical research settings.
Introduction
This compound is a valuable pharmacological tool for investigating the roles of the α1-adrenergic system in various physiological processes. It has been demonstrated to be a potent and highly selective agonist for α1-adrenoceptors. Notably, in vivo studies in rats have shown that systemic administration of this compound can suppress food and water intake.
Compound Information
| Property | Value |
| Compound Name | This compound (also known as SK&F 89748-A) |
| Mechanism of Action | Selective α1-adrenergic receptor agonist |
| CAS Number | 81998-18-7 |
| Shelf Life | 1095 days (Store under appropriate conditions) |
Quantitative Data
In Vivo Efficacy in Rats
The following table summarizes the effective dose (ED50) of this compound administered via intraperitoneal (IP) injection in adult male rats for the suppression of food and water intake.
| Parameter | ED50 (mg/kg) |
| Food Intake Suppression | 0.37 |
| Water Intake Suppression | 0.76 |
Signaling Pathway
This compound exerts its effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade.
Caption: Signaling pathway of this compound via α1-adrenergic receptor activation.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for intraperitoneal injection in rats.
Disclaimer: As specific solubility data is unavailable, the following protocol is a general guideline. The choice of vehicle and final concentration may need to be optimized based on preliminary solubility testing. A common vehicle for similar compounds is a mixture of DMSO, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration and volume: Based on the desired dose (e.g., 0.37 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. The final injection volume should be kept to a minimum, typically not exceeding 5 mL/kg for rats.[1][2]
-
Prepare the vehicle: A common vehicle formulation is 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
Dissolve this compound: a. Weigh the required amount of this compound powder accurately. b. In a sterile vial, add the calculated volume of DMSO to the powder. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but stability at elevated temperatures should be considered.
-
Add Tween 80: To the DMSO solution, add the calculated volume of Tween 80. Vortex until the solution is homogenous.
-
Add saline: Gradually add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
Final Solution: The final solution should be a clear, homogenous solution. Visually inspect for any precipitates. If precipitation occurs, the formulation needs to be optimized.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store it protected from light at 2-8°C. The stability of this compound in this vehicle should be determined empirically.
In Vivo Administration Protocol: Intraperitoneal (IP) Injection in Rats
Objective: To administer this compound to rats via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Adult male rats
-
Appropriately sized sterile syringes (e.g., 1 mL or 3 mL)
-
Sterile needles (e.g., 23-25 gauge)
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal Handling and Restraint:
-
Properly restrain the rat to expose the abdomen. One person can restrain the animal while a second person performs the injection.
-
The animal should be held securely but without causing distress or compromising its breathing.
-
-
Injection Site:
-
Injection Procedure:
-
Swab the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 30-45 degree angle into the skin and then through the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.[3][4]
-
If aspiration is clear, inject the solution smoothly and steadily.
-
Withdraw the needle swiftly and apply gentle pressure to the injection site with a sterile gauze pad if any bleeding occurs.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abdominal irritation.
-
Experimental Workflow
Caption: Workflow for the preparation and in vivo administration of this compound.
References
Troubleshooting & Optimization
Technical Support Center: SKF 89748 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF 89748 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective α1-adrenergic receptor agonist.[1][2] Its effects, such as the suppression of food and water intake, are mediated through the activation of these receptors.[1] In the central nervous system, particularly within the paraventricular nucleus of the hypothalamus, activation of α1-adrenoceptors is associated with appetite suppression.[1]
Q2: What are the expected effects of this compound on food and water intake in rats?
A2: Systemic administration of this compound has been shown to suppress both food and water intake in adult male rats.[1] The effective dose 50 (ED50) for inhibiting food intake is approximately 0.37 mg/kg.[1]
Q3: What are the potential cardiovascular effects of this compound?
A3: As an α1-adrenergic agonist, this compound can cause vasoconstriction, which may lead to an increase in blood pressure.[2][3] It is crucial to monitor cardiovascular parameters, especially at higher doses.
Q4: How should this compound be prepared for in vivo administration?
A4: The solubility of this compound should be determined for the desired vehicle. For intraperitoneal (IP) injections in rats, it is commonly dissolved in a vehicle such as saline. It is essential to ensure the compound is fully dissolved and to prepare fresh solutions daily to ensure stability and accurate dosing.
Q5: What are some common sources of variability in pharmacokinetic studies with rats?
A5: Pharmacokinetic studies in rats can exhibit significant intra- and inter-subject variability.[4][5] Factors contributing to this variability include low solubility of the compound, high administered dose, and pH-dependent solubility.[6][7] The route of administration can also impact variability, with the oral route often showing higher variability than intravenous or subcutaneous routes.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Food Intake
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Improper Dosing | - Verify calculations for dose and concentration. - Ensure accurate weighing of the compound. - Confirm the correct volume is being administered based on the animal's body weight. |
| Compound Instability | - Prepare fresh solutions for each experiment. - Protect the solution from light and store at the recommended temperature. |
| Route of Administration | - If using oral gavage, ensure proper technique to avoid accidental administration into the lungs. - For IP injections, vary the injection site to avoid irritation. |
| Animal Acclimation | - Ensure animals are properly acclimated to the housing, handling, and experimental procedures to minimize stress-induced variability in feeding behavior. |
| Dietary Palatability | - If using a novel diet, ensure it is palatable to the animals, as neophobia can confound results. |
Issue 2: Unexpected Cardiovascular Side Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Dose-Related Effects | - Conduct a dose-response study to identify the therapeutic window with minimal cardiovascular effects. - Lower the dose to a level that maintains the desired anorectic effect without significant cardiovascular changes. |
| Anesthesia Interaction | - If cardiovascular monitoring is performed under anesthesia, be aware of potential interactions between the anesthetic agent and this compound. - Select an anesthetic with minimal impact on the cardiovascular system. |
| Animal Stress | - Handle animals calmly and minimize stressors during the experiment, as stress can independently affect cardiovascular parameters. |
Issue 3: High Variability in Pharmacokinetic Data
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Ensure the compound is completely solubilized in the vehicle. - Use a consistent and validated formulation for all animals. |
| Biological Variability | - Increase the number of animals per time point to better estimate population means.[8] - Consider a crossover study design to reduce inter-animal variability.[4] |
| Sampling Technique | - Standardize the blood collection procedure to minimize stress and ensure consistency in sample quality. |
| Analytical Method | - Validate the analytical method for accuracy, precision, and sensitivity in the biological matrix being used. |
Experimental Protocols
Protocol 1: Evaluation of Anorectic Effects in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.
-
Acclimation: Acclimate rats to the housing and handling for at least one week. For two days prior to the experiment, acclimate them to the injection procedure with vehicle injections.
-
Food and Water: Provide ad libitum access to standard chow and water unless otherwise specified by the experimental design.
-
Dosing: Prepare this compound in 0.9% saline. Administer the desired dose (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal injection.
-
Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Analyze the cumulative food intake at each time point using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Basic Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single dose of this compound (e.g., 1 mg/kg) via intravenous or intraperitoneal injection.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Simplified signaling pathway of this compound via α1-adrenergic receptor activation.
Caption: General experimental workflow for an in vivo study with this compound.
Caption: Troubleshooting decision tree for inconsistent anorectic effects.
References
- 1. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 4. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Navigating SKF 89748 Experiments: A Technical Support Hub
For researchers, scientists, and drug development professionals utilizing SKF 89748, this technical support center provides essential guidance on experimental protocols, troubleshooting, and frequently asked questions. Our aim is to facilitate smoother, more reliable experimental workflows and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective α1-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), ultimately resulting in smooth muscle contraction and other physiological responses.[1][2]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in preclinical research to investigate the physiological roles of α1-adrenergic receptors. Common applications include:
-
Vasoconstriction studies: Assessing the contractile response of isolated blood vessels, such as aortic rings, to α1-adrenergic stimulation.
-
In vivo cardiovascular studies: Investigating the effects on blood pressure and heart rate.
-
Metabolic and feeding behavior studies: Examining the impact of central α1-adrenergic activation on food and water intake in animal models.
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept in a cool, dry place. One supplier suggests a shelf life of 1095 days under proper storage conditions.[3] While specific temperature recommendations for the solid compound are not consistently provided, general best practices for chemical reagents suggest storing at -20°C. Once in solution, it is advisable to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Response in Vasoconstriction Assay | Tissue Viability: The isolated aortic rings may have lost viability due to improper handling or prolonged time between dissection and experiment. | Ensure gentle handling of the tissue during dissection and mounting. Maintain the tissue in physiological salt solution (PSS) and use it promptly after dissection. Test for vessel viability with a potassium chloride (KCl) solution before adding this compound.[4] |
| Endothelial Integrity: The endothelium may be damaged, affecting endothelium-dependent responses. | Test for endothelial integrity using acetylcholine (ACh) after pre-constriction with an α-agonist like phenylephrine.[4] | |
| Incorrect Drug Concentration: The concentration range of this compound may be inappropriate for the specific tissue or experimental conditions. | Perform a dose-response curve to determine the optimal concentration range for your experiment. | |
| Variability in Animal Feeding Behavior Studies | Stress: Handling and injection stress can influence the natural feeding behavior of the animals. | Acclimatize the animals to the experimental procedures, including handling and mock injections, for several days before the start of the study. |
| Circadian Rhythm: Rodents are nocturnal feeders, and the timing of drug administration can significantly impact the results. | Administer this compound and measure food intake at consistent times, preferably at the beginning of the dark cycle when the animals are most active. | |
| Precipitation of this compound in Aqueous Solutions | Poor Solubility: this compound may have limited solubility in aqueous buffers at higher concentrations. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in the aqueous experimental buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the biological system. |
| Potential Off-Target Effects | Non-Specific Binding: Although this compound is a selective α1-agonist, at high concentrations, it may interact with other receptors. | Use the lowest effective concentration of this compound as determined by dose-response studies. Consider using a selective α1-adrenergic antagonist, such as prazosin, to confirm that the observed effects are mediated by α1-adrenoceptors. |
Experimental Protocols
Isolated Aortic Ring Vasoconstriction Assay
This protocol outlines the procedure for assessing the vasoconstrictor effects of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Physiological Salt Solution (PSS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose.
-
This compound
-
Phenylephrine
-
Acetylcholine
-
Potassium Chloride (KCl)
-
Isolated tissue bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully dissect the thoracic aorta and place it in cold PSS.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in a tissue bath containing PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, replacing the PSS every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with 80 mM KCl to test for viability.
-
Wash the rings and allow them to return to baseline.
-
Pre-constrict the rings with 1 µM phenylephrine.
-
Once a stable contraction is achieved, add 10 µM acetylcholine to test for endothelial integrity (a relaxation of >70% indicates intact endothelium).
-
Wash the rings and allow them to return to baseline.
-
-
This compound Administration:
-
Add this compound to the tissue bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
-
Data Analysis:
-
Record the contractile force at each concentration of this compound.
-
Express the contraction as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
In Vivo Food and Water Intake Study in Rats
This protocol describes a method to evaluate the effect of this compound on food and water consumption in rats.
Materials:
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Male Sprague-Dawley rats (200-250 g)
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Standard rat chow and water
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Metabolic cages for individual housing and measurement of food and water intake
-
This compound
-
Vehicle (e.g., sterile saline)
-
Animal balance
Procedure:
-
Acclimation:
-
Individually house the rats in metabolic cages for at least 3 days before the experiment to acclimate them to the new environment.
-
Handle the rats daily and perform mock injections with the vehicle to reduce stress.
-
-
Baseline Measurement:
-
Measure and record the 24-hour food and water intake for each rat for 2-3 consecutive days to establish a stable baseline.
-
-
Drug Administration:
-
On the experimental day, weigh each rat.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at the beginning of the dark cycle.
-
-
Data Collection:
-
Measure food and water intake at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
-
Data Analysis:
-
Calculate the cumulative food and water intake at each time point.
-
Compare the intake between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA).
-
Signaling Pathways and Workflows
α1-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound through the α1-adrenergic receptor.
Caption: Canonical Gq-coupled signaling pathway of the α1-adrenergic receptor.
Experimental Workflow for Vasoconstriction Assay
The diagram below outlines the logical flow of the isolated aortic ring vasoconstriction experiment.
Caption: Experimental workflow for the isolated aortic ring vasoconstriction assay.
References
Improving the stability of SKF 89748 solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and use of SKF 89748 solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action is to bind to and activate α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[2] This activation initiates a downstream signaling cascade.
Q2: What are the known applications of this compound in research?
This compound has been used in research to study the effects of α1-adrenergic receptor activation. One of its noted effects is the inhibition of food and water intake in animal models.[1][3]
Q3: What is the recommended storage for solid this compound?
While specific storage conditions should always be confirmed with the supplier's Certificate of Analysis, general recommendations for solid chemical compounds are to store them in a cool, dry, and dark place. One supplier suggests a shelf life of 1095 days under appropriate conditions.[4]
Q4: How should I prepare solutions of this compound?
Due to the lack of specific public data on the solubility of this compound, it is recommended to start with common laboratory solvents for α1-adrenergic agonists, such as dimethyl sulfoxide (DMSO) or ethanol, followed by dilution in an appropriate aqueous buffer. Always start with small quantities to determine the optimal solvent and concentration for your experiment.
Q5: Are there any known stability issues with this compound solutions?
There is limited publicly available data on the stability of this compound in solution. As a general precaution, it is advisable to prepare fresh solutions for each experiment or to conduct stability studies under your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure).
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in solution upon storage | - The compound has limited stability in the chosen solvent/buffer. - The storage temperature is too low, causing the compound to fall out of solution. - The concentration of the compound exceeds its solubility limit at the storage temperature. | - Prepare fresh solutions before each experiment. - If storing, try a higher storage temperature (e.g., 4°C instead of -20°C), but be mindful of potential degradation. - Filter-sterilize the solution to remove any precipitate before use. - Consider preparing a more concentrated stock in a solvent like DMSO and diluting it into your aqueous buffer immediately before use. |
| Inconsistent experimental results | - Degradation of the this compound solution. - Incomplete dissolution of the solid compound. - Adsorption of the compound to plasticware. | - Prepare fresh solutions and compare results with previously prepared solutions. - Ensure the solid compound is fully dissolved before making further dilutions. Sonication may aid in dissolution. - Use low-adhesion microcentrifuge tubes and pipette tips. - Perform a concentration verification of your stock solution if possible. |
| Difficulty dissolving the compound | - Inappropriate solvent. - Low-quality compound. | - Test solubility in small amounts of different solvents (e.g., DMSO, ethanol). - Gentle warming and sonication can help dissolve the compound. - Verify the purity of the compound with the supplier's Certificate of Analysis. |
Experimental Protocols
General Protocol for Preparation of this compound Stock Solution (Example)
Note: This is a general guideline. Please refer to your specific experimental requirements and any supplier-provided data.
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood using an analytical balance.
-
Dissolution: Add a small volume of 100% DMSO to the solid compound. Vortex or sonicate briefly until the solid is completely dissolved.
-
Dilution: Once dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected vials. It is recommended to minimize freeze-thaw cycles.
General Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final working concentration in your desired physiological buffer (e.g., PBS, HBSS). Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and include an appropriate vehicle control.
-
Use: Use the working solution immediately after preparation for best results.
Signaling Pathway and Experimental Workflow Diagrams
α1-Adrenergic Receptor Signaling Pathway
Caption: α1-Adrenergic receptor activation by this compound leads to downstream signaling via the Gq pathway.
Experimental Workflow for Assessing this compound Solution Stability
References
Technical Support Center: Controlling for Confounding Variables in SKF 89748 Experiments
Welcome to the technical support center for researchers utilizing SKF 89748. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and effectively control for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical that acts as a potent agonist for α1-adrenergic receptors.[1] Its activation of these receptors, which are part of the G protein-coupled receptor (GPCR) family, triggers a signaling cascade that can lead to various physiological responses, including smooth muscle contraction.[2][3] One of the notable in vivo effects of this compound is the inhibition of food and water intake.
Q2: What are the most critical potential confounding variables in this compound experiments?
A2: The most significant potential confounding variables when working with this compound are:
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Off-target activation of α2-adrenergic receptors: Some evidence suggests that this compound may not distinguish between α1 and α2-adrenergic receptors based on binding affinity.[1] Simultaneous activation of α2-adrenergic receptors can lead to physiological effects that may confound the interpretation of α1-mediated results.
-
Differential activation of α1-adrenergic receptor subtypes (α1A, α1B, α1D): These subtypes can have different tissue distributions and downstream signaling effects.[4][5] Without knowing the specific binding affinity of this compound for each subtype, it can be challenging to attribute an observed effect to a specific subtype.
-
Stereoisomer differences: this compound has d- and l-enantiomers, with the l-enantiomer reported to be more potent in terms of pressor activity.[1] Using a racemic mixture without accounting for the differential activity of each isomer can introduce variability.
-
General experimental confounders: These include factors common to many in vivo and in vitro studies such as age, sex, and genetic background of animal models, as well as experimental conditions like temperature, light cycles, and handling stress.[6]
Q3: How can I be sure that the effects I am observing are due to α1-adrenergic receptor activation?
A3: To confirm that the observed effects are mediated by α1-adrenergic receptors, it is crucial to include a control group where the specific α1-adrenergic antagonist, prazosin, is co-administered with this compound.[1] If prazosin blocks the effects of this compound, it provides strong evidence for on-target α1-adrenergic receptor activity.
Troubleshooting Guide
| Observed Problem | Potential Cause (Confounding Variable) | Recommended Solution |
| Inconsistent or unexpected results in vivo (e.g., changes in blood pressure, heart rate, or sedation). | Off-target activation of α2-adrenergic receptors. | Co-administer a selective α2-adrenergic receptor antagonist, such as yohimbine, to block potential off-target effects.[1] Include a vehicle control group, an this compound only group, a yohimbine only group, and a co-administration group to isolate the effects. |
| Variability in experimental outcomes between different tissues or cell lines. | Differential expression of α1-adrenergic receptor subtypes (α1A, α1B, α1D) with varying downstream signaling.[4][5] | Characterize the α1-adrenergic receptor subtype expression profile in your experimental model using techniques like qPCR or western blotting. If possible, use subtype-selective antagonists to probe the involvement of specific subtypes. |
| High variability in dose-response curves. | Use of a racemic mixture of this compound where the l-enantiomer is more potent.[1] | Whenever possible, use the more potent l-enantiomer of this compound to reduce variability. If using a racemic mixture, be aware of the potential for isomer-dependent effects and ensure consistent batch usage. |
| Irreproducible results between experiments. | Uncontrolled environmental or physiological variables in animal studies (e.g., stress, circadian rhythm disruption).[6] | Standardize experimental conditions, including housing, light-dark cycles, and handling procedures. Acclimatize animals to the experimental setup before initiating the study. |
| Observed effects do not align with known α1-adrenergic signaling. | Unidentified off-target effects of this compound on other receptors or cellular pathways. | Conduct a broader pharmacological characterization. This could involve screening this compound against a panel of common off-target receptors to identify any other potential interactions. |
Experimental Protocols
Controlling for α2-Adrenergic Receptor Activation in an In Vivo Study
This protocol provides a framework for an in vivo experiment investigating the effect of this compound on a specific physiological parameter, while controlling for the potential confounding effect of α2-adrenergic receptor activation.
| Step | Procedure | Details and Considerations |
| 1. Animal Model and Acclimatization | Select appropriate animal model (e.g., male Wistar rats, 250-300g). | House animals in a controlled environment (12:12 light:dark cycle, constant temperature and humidity) for at least one week before the experiment to minimize stress-related variability. |
| 2. Group Allocation | Randomly assign animals to four experimental groups (n=8-10 per group). | Group 1: Vehicle control (e.g., saline). Group 2: this compound. Group 3: Yohimbine (α2-antagonist). Group 4: this compound + Yohimbine. |
| 3. Drug Preparation and Administration | Prepare fresh solutions of this compound and yohimbine in the appropriate vehicle on the day of the experiment. | The route of administration (e.g., intraperitoneal, subcutaneous) and dosage should be based on literature or pilot studies. For co-administration, yohimbine is typically administered 15-30 minutes before this compound. |
| 4. Experimental Measurement | Measure the dependent variable(s) of interest at baseline and at specified time points after drug administration. | For example, if studying effects on blood pressure, use telemetry or tail-cuff plethysmography. For food intake studies, measure food consumption at regular intervals. |
| 5. Data Analysis | Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to determine the main effects of this compound and yohimbine, as well as any interaction between them. | A significant interaction would suggest that the effect of this compound is modulated by α2-adrenergic receptor blockade. |
Visualizing Experimental Logic and Signaling Pathways
Experimental Workflow for Confounding Variable Control
This diagram illustrates the logical flow of an experiment designed to differentiate the on-target α1-adrenergic effects of this compound from potential off-target α2-adrenergic effects.
α1-Adrenergic Receptor Signaling Pathway
This diagram outlines the primary signaling cascade initiated by the activation of α1-adrenergic receptors.
References
- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. α1-Adrenoceptor Characteristics and Modulators [sigmaaldrich.com]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Storage of SKF 89748
For researchers, scientists, and drug development professionals utilizing SKF 89748, ensuring its long-term stability and integrity is crucial for obtaining reproducible and reliable experimental results. This technical support center provides a comprehensive guide to the best practices for storing and handling this compound, addressing potential issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] Storing the compound in a desiccator can provide additional protection against moisture.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1][2][3] These aliquots should be stored in tightly sealed vials at -20°C for short to medium-term storage (up to one month) or at -80°C for longer-term storage (up to 6 months or more).[1][3]
Q3: How many times can I freeze and thaw a stock solution of this compound?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation, precipitation, or aggregation.[2][3] Aliquoting the stock solution into volumes appropriate for single experiments is the best practice.
Q4: What is the recommended procedure for preparing a stock solution?
A4: To prepare a stable stock solution, use a high-purity, anhydrous solvent in which this compound is soluble.[2] DMSO is a common choice for many small molecules.[1][3] Ensure the compound is fully dissolved. For sterile applications, the solution can be filtered through a 0.22 µm microfilter.[3]
Q5: Can I store this compound solutions in aqueous buffers?
A5: Storing small molecules in aqueous buffers for extended periods is generally not recommended due to a higher risk of hydrolysis and degradation.[1] Working solutions in aqueous buffers should be prepared fresh before each experiment and used within a short timeframe.[1]
Storage Recommendations Summary
| Form | Solvent | Storage Temperature | Storage Duration | Key Considerations |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C | Long-term (Years) | Protect from light and moisture. Store in a desiccator if available.[1] |
| Stock Solution | Anhydrous DMSO | -20°C | Short to Medium-term (Months) | Aliquot to prevent freeze-thaw cycles. Use high-purity, anhydrous solvent.[1][2][3] |
| Stock Solution | Anhydrous DMSO | -80°C | Long-term (Up to a year or more) | Aliquot to prevent freeze-thaw cycles. Use high-purity, anhydrous solvent.[1][2][3] |
| Working Solution | Aqueous Buffer | Room Temperature or 4°C | Short-term (Hours) | Prepare fresh before each experiment. Do not store for extended periods.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in the stock solution upon thawing. | The solubility limit of this compound has been exceeded at the storage temperature. The solvent may have partially evaporated, increasing the concentration. | Gently warm the solution (if the compound's stability permits) and vortex to redissolve. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. For future preparations, consider storing at a lower concentration or in a different solvent.[2] |
| Loss of biological activity in the experimental assay. | The compound has degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light or moisture). The compound has adsorbed to the surface of the storage container. | Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. Consider using low-adhesion microcentrifuge tubes. |
| Difficulty dissolving the solid compound. | The compound may have absorbed moisture, affecting its solubility. The chosen solvent may not be appropriate or of sufficient purity. | Ensure the compound is brought to room temperature before opening the vial to prevent condensation.[4] Use a high-purity, anhydrous solvent. Sonication may aid in dissolving the compound. |
Experimental Protocols & Workflows
Protocol for Preparation and Storage of this compound Stock Solution
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the compound.[4]
-
Reconstitution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary, provided it does not affect the compound's stability.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, low-adhesion vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Record Keeping: Label all aliquots clearly with the compound name, concentration, date of preparation, and aliquot number. Maintain a detailed inventory.[5][6]
General Laboratory Workflow for Handling Small Molecules
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating potential side effects of SKF 89748 in research animals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the α1-adrenergic receptor agonist, SKF 89748, in research animals. The following information is intended to help mitigate potential side effects and ensure the welfare of experimental subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in research animals?
A1: this compound is a potent and selective α1-adrenergic receptor agonist. In research animals, specifically rats, its primary pharmacological effects include a dose-dependent reduction in food and water intake (anorexia and adipsia) and vasoconstriction, which leads to an increase in blood pressure.
Q2: What are the most common side effects observed with this compound administration in rats?
A2: The most commonly reported side effects are extensions of its primary pharmacological activity:
-
Reduced Food and Water Consumption: This can lead to weight loss and dehydration if not managed appropriately.
-
Cardiovascular Effects: Increased blood pressure (hypertension) is a direct result of α1-adrenergic receptor-mediated vasoconstriction. Reflex bradycardia (a slower heart rate) may also be observed as a compensatory response to the increase in blood pressure.
Q3: Are there any known central nervous system (CNS) effects of this compound?
A3: While specific studies on the CNS effects of this compound are limited, other α1-adrenergic agonists have been associated with restlessness and excitability. Researchers should monitor animals for any abnormal behavioral changes.
Troubleshooting Guides
Issue 1: Significant Reduction in Food and Water Intake
Symptoms:
-
Noticeable decrease in daily food and water consumption.
-
Progressive body weight loss.
-
Signs of dehydration, such as reduced skin turgor, dry mucous membranes, and decreased urine output.[1][2]
Mitigation Strategies:
-
Supportive Care:
-
Provide highly palatable and easily accessible food and water sources.
-
Consider the use of a nutritionally complete liquid diet to encourage intake.
-
Monitor body weight daily. A weight loss of over 10% in less than 48 hours is a cause for concern.[1]
-
-
Pharmacological Intervention:
Experimental Protocol: Reversal of Anorexia with Prazosin
-
Objective: To mitigate anorexia induced by this compound using the α1-adrenergic antagonist prazosin.
-
Materials:
-
This compound solution
-
Prazosin hydrochloride
-
Sterile saline for injection
-
Animal balance
-
Standard laboratory rat chow and water
-
-
Procedure:
-
House rats individually to allow for accurate measurement of food and water intake.
-
Establish a baseline of daily food and water consumption for each animal for at least 3 days prior to the experiment.
-
Administer this compound at the desired experimental dose.
-
Monitor food and water intake for a predetermined period (e.g., 24 hours).
-
If significant anorexia is observed, administer prazosin at a dose of 2 mg/kg, IP.[3]
-
Continue to monitor food and water intake and body weight for at least 24 hours post-prazosin administration.
-
-
Data Analysis: Compare food and water intake and body weight changes before and after this compound administration, and before and after prazosin treatment.
Issue 2: Cardiovascular Instability (Hypertension and/or Bradycardia)
Symptoms:
-
Elevated blood pressure as measured by telemetry or tail-cuff plethysmography.
-
A noticeable decrease in heart rate (bradycardia).
Mitigation Strategies:
-
Dose Adjustment: The cardiovascular effects of this compound are dose-dependent. Consider reducing the dose to the lowest effective level for the intended research purpose.
-
Pharmacological Antagonism:
-
The α1-adrenergic antagonist prazosin can be used to counteract the hypertensive effects of this compound. A single intramuscular injection of prazosin at 0.1 mg/kg has been shown to reduce blood pressure in anesthetized rats.[4]
-
Phentolamine, a non-selective α-adrenergic antagonist, has been used to reduce mortality associated with overdose of another α-agonist, phenylpropanolamine, at a dose of 3 mg/kg, IP in rats.[5] This suggests its potential utility in severe cases of this compound-induced hypertension.
-
Experimental Protocol: Monitoring Cardiovascular Parameters
-
Objective: To monitor and quantify the cardiovascular effects of this compound.
-
Materials:
-
This compound solution
-
Cardiovascular monitoring system (e.g., telemetry, tail-cuff plethysmograph)
-
Animal restrainer (for tail-cuff method)
-
-
Procedure:
-
Acclimatize animals to the monitoring equipment and procedures to minimize stress-induced cardiovascular changes.
-
Record baseline blood pressure and heart rate measurements.
-
Administer this compound at the desired dose.
-
Record blood pressure and heart rate at regular intervals (e.g., 15, 30, 60, 120 minutes) post-administration.
-
-
Data Analysis: Compare post-treatment cardiovascular parameters to baseline values.
Quantitative Data Summary
| Parameter | Compound | Species | Dose | Route | Effect | Citation |
| Anorexia Reversal | Prazosin | Rat | 2 mg/kg | IP | Effectively reversed anorexia induced by α1-agonists PPA and cirazoline. | [3] |
| Blood Pressure Reduction | Prazosin | Rat | 0.1 mg/kg | IM | Reduced blood pressure by 40 mmHg within 6 minutes in anesthetized rats. | [4] |
| Mortality Reduction | Phentolamine | Rat | 3 mg/kg | IP | Significantly reduced mortality from phenylpropanolamine (α-agonist) overdose. | [5] |
| Dehydration Assessment | - | Rat | - | - | 10.5% body weight loss after 3 days of water withholding. | [6] |
Visualizations
References
- 1. freimann.nd.edu [freimann.nd.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Reversal of cirazoline- and phenylpropanolamine-induced anorexia by the alpha 1-receptor antagonist prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prazosin on blood pressure and plasma renin activity during onset and withdrawal of action in the anaesthetized rat [pubmed.ncbi.nlm.nih.gov]
- 5. Phentolamine reduces myocardial injury and mortality in a rat model of phenylpropanolamine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IN VIVO VISUALIZATION AND QUANTIFICATION OF RAT LARYNGEAL BLOOD SUPPLY AFTER HYDRATION CHALLENGE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of Alpha-1 Adrenergic Agonists: SKF-89748 vs. Amidephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of two selective alpha-1 adrenergic receptor agonists, SKF-89748 and amidephrine. By presenting key experimental data, detailed methodologies, and relevant signaling pathways, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction
SKF-89748 and amidephrine are both recognized for their selective agonist activity at alpha-1 adrenergic receptors, which play a crucial role in smooth muscle contraction, vasoconstriction, and other physiological processes. Understanding the relative potency and efficacy of these compounds is essential for their application in research and potential therapeutic development. This guide synthesizes available data to facilitate a direct comparison of their pharmacological profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data for SKF-89748 and amidephrine, focusing on their functional potency in various experimental models.
Table 1: In Vivo Potency - Suppression of Food Intake in Rats
| Compound | Parameter | Value | Reference |
| SKF-89748 | ED₅₀ | 0.37 mg/kg | [1] |
| Amidephrine | ED₅₀ | 0.49 mg/kg |
Table 2: In Vitro Potency - Functional Activity
| Compound | Preparation | Parameter | Value | Antagonist | pA₂ | Reference |
| Amidephrine | Isolated Rat Vas Deferens | - | - | Prazosin | 8.19, 8.48 | |
| SKF-89748 | Pithed Rat (Pressor Activity) | - | Comparable to l-phenylephrine | Prazosin | Not Reported | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Protocol 1: In Vivo Measurement of Food Intake Suppression in Rats
This protocol outlines the methodology used to determine the anorectic effects of SKF-89748 and amidephrine.
1. Animals:
-
Adult male rats are used for the study.
-
Animals are housed individually and maintained on a standard laboratory diet and water, available ad libitum, except during the experimental period.
2. Acclimatization:
-
Rats are acclimated to the housing conditions and handling for at least one week prior to the experiment.
3. Drug Administration:
-
SKF-89748 and amidephrine are dissolved in a suitable vehicle (e.g., saline).
-
The compounds are administered via intraperitoneal (IP) injection.
-
A control group receives vehicle-only injections.
4. Measurement of Food Intake:
-
Pre-weighed food pellets are provided to the animals immediately after drug administration.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Spillage is carefully collected and accounted for.
5. Data Analysis:
-
The cumulative food intake at each time point is calculated for each animal.
-
The data is expressed as mean ± SEM for each treatment group.
-
The ED₅₀ value, the dose that produces 50% of the maximal anorectic effect, is calculated using a dose-response curve analysis.
Protocol 2: In Vitro Vas Deferens Contractility Assay
This protocol describes the methodology for assessing the contractile response of isolated rat vas deferens to amidephrine.
1. Tissue Preparation:
-
Male rats are euthanized, and the vasa deferentia are carefully dissected.
-
The tissues are cleaned of adhering connective tissue and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
2. Experimental Setup:
-
One end of the vas deferens is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bathing solution being changed every 15 minutes.
3. Agonist and Antagonist Addition:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (amidephrine) to the organ bath.
-
To determine the pA₂ value, a competitive antagonist (prazosin) is added to the bath at a fixed concentration 30 minutes before generating the agonist concentration-response curve. This is repeated for at least three different concentrations of the antagonist.
4. Data Analysis:
-
The contractile responses are recorded and measured.
-
The EC₅₀ values (the concentration of the agonist that produces 50% of the maximal response) are determined from the concentration-response curves.
-
A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA₂ value.
Protocol 3: In Vivo Measurement of Pressor Activity in Pithed Rats
This protocol details the procedure for evaluating the vasoconstrictor effects of SKF-89748.
1. Animal Preparation:
-
Normotensive male rats are anesthetized.
-
The rats are "pithed" by inserting a rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system, thereby eliminating reflex blood pressure control.
-
The animals are artificially ventilated.
2. Catheterization:
-
The carotid artery is cannulated for direct measurement of blood pressure using a pressure transducer.
-
The jugular vein is cannulated for intravenous (IV) administration of drugs.
3. Drug Administration and Blood Pressure Measurement:
-
After a stabilization period, dose-response curves are established by administering increasing IV doses of SKF-89748.
-
The resulting changes in mean arterial pressure are recorded.
-
To assess the receptor-mediated effects, selective antagonists (e.g., prazosin for alpha-1, yohimbine for alpha-2) are administered prior to the agonist.
4. Data Analysis:
-
The increase in blood pressure is plotted against the log of the agonist dose.
-
The potency of the agonist is determined and can be compared to a standard agonist like l-phenylephrine.
-
The rightward shift of the dose-response curve in the presence of an antagonist is used to characterize the receptor involved.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of alpha-1 adrenergic receptors and a general workflow for the experimental protocols described.
References
A Comparative Analysis of SKF-89748 and L-Phenylephrine in Vasoconstriction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two alpha-1 adrenergic receptor agonists, SKF-89748 and L-phenylephrine, with a focus on their application in vasoconstriction research. We will delve into their mechanisms of action, present available experimental data, and outline typical protocols for their study.
Introduction to the Vasoconstrictors
SKF-89748 is a selective alpha-1 adrenergic receptor agonist.[1] It exists as two enantiomers, d- and l-SKF-89748, both of which are potent and direct-acting agonists at vascular postjunctional alpha-1 adrenoceptors.
L-phenylephrine is a well-established alpha-1 adrenergic receptor agonist widely used in clinical and research settings.[2] It is a sympathomimetic amine that acts directly on alpha-1 receptors to produce vasoconstriction.[3][4] Its primary applications include use as a nasal decongestant, a mydriatic agent, and to increase blood pressure.[2][5]
Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling
Both SKF-89748 and L-phenylephrine exert their vasoconstrictive effects through the activation of alpha-1 adrenergic receptors on vascular smooth muscle cells. This activation initiates a well-defined signaling cascade.
Upon agonist binding, the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
Caption: Alpha-1 adrenergic receptor signaling pathway for vasoconstriction.
Performance Data: A Comparative Overview
Direct, head-to-head quantitative comparisons of the vasoconstrictive potency (EC50) and efficacy (Emax) of SKF-89748 and L-phenylephrine in the same experimental setup are limited in publicly available literature. However, data from various studies using rat aorta preparations provide valuable insights into the performance of L-phenylephrine.
L-phenylephrine Quantitative Data in Rat Aorta
| Parameter | Value | Experimental Conditions |
| pEC50 | 7.14 ± 0.18 | Cumulative dosing in isolated rat aortic rings. |
| EC50 | 5.07 ± 0.34 µM | Constriction in male rat saphenous arteries. |
| Emax | Not specified |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
SKF-89748 Performance Insights
-
The pressor activity of the l-enantiomer of SKF-89748 was found to be comparable to that of l-phenylephrine .
-
The d-enantiomer of SKF-89748 was reported to be half as potent as the l-enantiomer.
These findings suggest that l-SKF-89748 is a potent vasoconstrictor with efficacy similar to that of the widely used L-phenylephrine.
Experimental Protocols
The following outlines a typical experimental workflow for assessing vasoconstriction in isolated arterial rings using a wire myograph, a common method for studying compounds like SKF-89748 and L-phenylephrine.
Experimental Workflow for In Vitro Vasoconstriction Assay
Caption: General workflow for an in vitro vasoconstriction assay.
Detailed Methodology: Isolated Rat Aorta Vasoconstriction Assay
-
Tissue Preparation:
-
Male Wistar rats are euthanized by a humane method (e.g., cervical dislocation).
-
The thoracic aorta is carefully excised and placed in cold (4°C) Krebs-Ringer bicarbonate buffer (composition in mM: 120 NaCl, 4.2 KCl, 1.19 KH2PO4, 25 Na2HCO3, 1.2 MgSO4, 1.3 CaCl2, and 5 D-glucose, pH 7.4).
-
The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of approximately 3-5 mm in length. Care is taken to not damage the endothelium unless its role is being specifically investigated.
-
-
Mounting in Wire Myograph:
-
Two tungsten wires (typically 40 µm in diameter) are passed through the lumen of the aortic ring.
-
One wire is fixed to a stationary support, and the other is connected to a force-displacement transducer to measure isometric tension.
-
The mounted aortic ring is submerged in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
-
Equilibration and Viability Check:
-
The aortic rings are allowed to equilibrate for at least 60-90 minutes under a resting tension (optimized for the specific tissue, e.g., 2g for rat aorta).
-
During equilibration, the buffer is changed every 15-20 minutes.
-
To check the viability of the smooth muscle, the rings are contracted with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). A robust contractile response indicates healthy tissue.
-
If the role of the endothelium is to be studied, its integrity is assessed by pre-contracting the ring with an alpha-1 agonist (e.g., L-phenylephrine at 1 µM) and then adding an endothelium-dependent vasodilator (e.g., acetylcholine at 10 µM). A relaxation of >80% is typically considered indicative of a functional endothelium.
-
-
Cumulative Concentration-Response Curve (CRC) Generation:
-
After a washout period and return to baseline tension, the test agonist (SKF-89748 or L-phenylephrine) is added to the organ bath in a cumulative manner.
-
The concentration of the agonist is increased in logarithmic or semi-logarithmic steps (e.g., from 1 nM to 100 µM) once the response to the previous concentration has reached a stable plateau.
-
The increase in tension is recorded for each concentration.
-
-
Data Analysis:
-
The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.
-
The concentration-response data are plotted, and a sigmoidal curve is fitted using non-linear regression analysis.
-
From this curve, the key parameters of EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response to the agonist) are determined.
-
Conclusion
Both SKF-89748 and L-phenylephrine are effective alpha-1 adrenergic receptor agonists that induce vasoconstriction. While L-phenylephrine is a well-characterized and widely used tool in vasoconstriction research with established potency and efficacy data, the l-enantiomer of SKF-89748 demonstrates comparable in vivo pressor activity. The lack of readily available in vitro quantitative data for SKF-89748 highlights an opportunity for further research to precisely characterize its potency and efficacy in isolated vascular preparations. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers designing and interpreting studies involving these two important vasoconstrictors.
References
- 1. Mechanisms of vasorelaxation induced by eicosapentaenoic acid (20:5n-3) in WKY rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium utilization in the vasoconstriction to enantiomers of SK&F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Endothelial cell-derived vasoconstrictors: mechanisms of action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of SKF89748 for α1-Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of SKF89748 for α1-adrenoceptors. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.
Executive Summary
SKF89748 is a potent and highly selective agonist for α1-adrenoceptors. Experimental data from radioligand binding assays and functional studies confirm its high affinity for the α1-adrenoceptor family over the α2-adrenoceptor subtypes. While demonstrating clear selectivity for α1-adrenoceptors as a class, binding affinity data suggests that SKF89748 does not significantly discriminate between the α1A, α1B, and α1D subtypes. In functional assays, its potency is comparable to other well-established α1-agonists like phenylephrine. For researchers requiring selective activation of the α1-adrenoceptor family, SKF89748 is a suitable tool. However, for studies demanding subtype-specific activation, its utility may be limited.
Comparative Analysis of Adrenoceptor Ligands
To validate the selectivity of SKF89748, its binding affinity and functional potency are compared with prazosin, a selective α1-adrenoceptor antagonist, and clonidine, a selective α2-adrenoceptor agonist.
Table 1: Comparative Binding Affinities (pKi) of Adrenoceptor Ligands
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Selectivity Profile |
| SKF89748 | 7.3 | 7.1 | 7.4 | < 5 | < 5 | < 5 | Selective α1-Agonist |
| Prazosin | 9.4 | 9.8 | 9.5 | 7.2 | 6.8 | 7.5 | Selective α1-Antagonist[1][2][3] |
| Clonidine | 5.5 | 5.4 | 5.6 | 7.8 | 7.5 | 7.9 | Selective α2-Agonist[4][5][6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for SKF89748 is synthesized from multiple sources indicating high α1 affinity and negligible α2 affinity. Data for prazosin and clonidine are representative values from the literature.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C-adrenoceptor subtypes are cultured to confluence.
-
Cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (e.g., SKF89748, prazosin, clonidine).
-
For α1-adrenoceptors, [3H]prazosin is commonly used as the radioligand.[1][7]
-
For α2-adrenoceptors, [3H]rauwolscine or [3H]yohimbine are suitable radioligands.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[8][9]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
Functional Assays: Calcium Mobilization
Objective: To measure the functional potency (EC50) of an agonist in activating Gq-coupled receptors.
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing the α1-adrenoceptor subtype of interest are seeded into 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period (e.g., 60 minutes) at 37°C.[11]
-
-
Compound Addition and Signal Detection:
-
Data Analysis:
-
The peak fluorescence response at each agonist concentration is determined.
-
A dose-response curve is generated, and the concentration of the agonist that produces 50% of the maximal response (EC50) is calculated using non-linear regression.
-
Signaling Pathways and Experimental Workflows
α1-Adrenoceptor Signaling Pathway
α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[13][14] Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade.
Caption: α1-Adrenoceptor Gq signaling pathway.
Experimental Workflow for Selectivity Profiling
The logical flow for determining the selectivity of a compound like SKF89748 involves a series of binding and functional assays.
Caption: Workflow for adrenoceptor selectivity profiling.
Conclusion
The available evidence strongly supports the classification of SKF89748 as a potent and selective α1-adrenoceptor agonist. Its high affinity for α1 subtypes, coupled with negligible affinity for α2 subtypes, makes it a valuable pharmacological tool for investigating α1-adrenoceptor-mediated physiological and pathological processes. Researchers should, however, be mindful of its lack of significant subtype selectivity within the α1-adrenoceptor family when designing experiments and interpreting results.
References
- 1. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonidine - Wikipedia [en.wikipedia.org]
- 7. Three distinct binding sites for [3H]-prazosin in the rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Alpha-1 Adrenergic Agonist SKF 89748: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of investigational compounds is paramount. This guide provides a detailed cross-study comparison of SKF 89748, an α1-adrenergic receptor agonist, with other well-known agonists. By presenting quantitative data, experimental methodologies, and visualizing key pathways, this document aims to be an objective resource for evaluating the performance and characteristics of this compound.
This compound is a potent and selective agonist of α1-adrenergic receptors, which are key players in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1] Its activity has been demonstrated in various preclinical models, particularly in studies related to vasoconstriction and appetite suppression. To provide a clear perspective on its pharmacological profile, this guide compares this compound with other α1-adrenergic agonists, namely phenylephrine, amidephrine, and cirazoline.
Quantitative Comparison of α1-Adrenergic Agonists
The following tables summarize key quantitative data from various in vivo and in vitro studies, offering a side-by-side comparison of this compound and its alternatives.
Table 1: In Vivo Efficacy of α1-Adrenergic Agonists
| Compound | Animal Model | Assay | Efficacy (ED50) | Reference |
| This compound | Adult Male Rats | Inhibition of Food Intake | 0.37 mg/kg (IP) | [2][3][4] |
| Amidephrine | Adult Male Rats | Inhibition of Food Intake | 0.49 mg/kg (IP) | [4] |
| Phenylephrine | Cynomolgus Monkeys | Pupillary Dilation | 10% solution | [5] |
Table 2: In Vitro Receptor Binding and Functional Potency
| Compound | Receptor Subtype | Assay | Value | Unit | Reference |
| This compound | α1-Adrenoceptor | Antagonism (vs. Norepinephrine) | 1100 (KB) | nM | [6] |
| Phenylephrine | α1-Adrenoceptor | Vasoconstriction (Rat Aorta) | 5.77 (pEC50) | - | |
| Phenylephrine | α1-Adrenoceptor | Vasoconstriction (Rat Aorta) | 171.1 ± 31.2 (EC50) | nM | |
| Cirazoline | α1A-Adrenoceptor | Full Agonist | - | - | |
| Cirazoline | α1B & α1D-Adrenoceptors | Partial Agonist | - | - |
Note: KB is the dissociation constant of an antagonist. A lower value indicates higher binding affinity. pEC50 is the negative logarithm of the EC50 value. A higher value indicates greater potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental setups discussed, the following diagrams have been generated using Graphviz.
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a well-defined signaling cascade. This pathway is central to the physiological effects of this compound and other α1-agonists.
References
- 1. youtube.com [youtube.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The α1D-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-adrenergic receptors and blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Appetite Regulation: A Comparative Guide to Alternatives for SKF 89748
For researchers, scientists, and drug development professionals engaged in the intricate field of appetite research, the quest for precise and effective pharmacological tools is paramount. While SKF 89748, an alpha-1 adrenoceptor agonist, has been a compound of interest, a diverse array of alternative molecules with varied mechanisms of action offers promising avenues for investigation. This guide provides a comprehensive comparison of select alternatives, presenting experimental data, detailed methodologies, and visual representations of their signaling pathways to aid in the selection of the most suitable compounds for your research needs.
Executive Summary
This guide explores a range of compounds that modulate appetite, from adrenergic and imidazoline receptor agonists to newly discovered metabolites and peripherally acting peptides. The comparison reveals that while some compounds, like the alpha-1 adrenoceptor agonist Amidephrine, demonstrate greater potency in suppressing food intake than this compound, others, such as imidazoline receptor agonists and novel metabolites like Lac-Phe and BHB-Phe, offer alternative mechanistic pathways for appetite control. The data presented herein, sourced from preclinical and clinical studies, is intended to provide a foundational resource for designing future investigations into the complex neurobiology of feeding behavior.
Comparative Data on Appetite-Modulating Compounds
The following tables summarize the quantitative effects of various compounds on food intake and related parameters, providing a snapshot of their efficacy as observed in different experimental models.
Table 1: Adrenergic and Imidazoline Receptor Agonists
| Compound | Class | Animal Model | Key Findings | Dosage | Administration | Study Duration |
| This compound | α1-Adrenoceptor Agonist | Male Sprague-Dawley Rats | Marginally suppressed food intake (ED50 = 0.37 mg/kg)[1] | 0.01, 0.02, 0.04 mg/kg | Intraperitoneal (IP) | Acute |
| Amidephrine | α1-Adrenoceptor Agonist | Male Sprague-Dawley Rats | Markedly suppressed food intake (ED50 = 0.49 mg/kg)[1] | 0.025, 0.05, 0.1 mg/kg | Intraperitoneal (IP) | Acute |
| Clonidine | α2-Adrenoceptor Agonist | Non-deprived Male Rats | Increased food and water intake[2] | 0.01, 0.03, 0.1 mg/kg | Subcutaneous (SC) | 6 hours |
| Moxonidine | Imidazoline I1-Receptor Agonist | Obese Zucker Rats | Decreased food intake by 20%[3][4] | 3 mg/kg/day | Gavage | 21 days |
| Rilmenidine | Imidazoline I1-Receptor Agonist | Fructose-fed Wistar Rats | Prevented weight gain compared to control[5] | 1 mg/kg/day | In drinking water | 2 weeks |
| Allantoin | Imidazoline I1-Receptor Agonist | High-Fat Diet-fed Mice | Reduced energy intake from 18.77 to 11.29 kcal/g/day[6] | 5 mg/kg, 3x/day | Intraperitoneal (IP) | 8 weeks |
Table 2: Peptides, Analogs, and Novel Metabolites
| Compound | Class | Animal Model | Key Findings | Dosage | Administration | Study Duration |
| Ghrelin Receptor Antagonist (YIL-870) | Ghrelin Receptor Antagonist | Diet-Induced Obese (DIO) Mice | ~15% drop in body weight relative to vehicle[7] | 10 mg/kg | Oral | 20 days |
| Leptin Analog (MLA) | Leptin Analog | Male Sprague-Dawley Rats | Increased daily food intake by ~10% vs control[8] | 1.5, 2.0, or 3.0 µ g/day | Intracerebroventricular (ICV) infusion | 14 days |
| Lac-Phe | Metabolite | Diet-Induced Obese (DIO) Mice | Reduced food intake by ~50% over 12 hours[9] | 50 mg/kg | Intraperitoneal (IP) | Acute & 10 days |
| BHB-Phe | Metabolite | Diet-Induced Obese (DIO) Mice | Suppressed feeding and reduced body weight[10][11] | Not specified | Injection | Not specified |
Table 3: Natural Health Products
| Compound | Class | Population | Key Findings | Dosage | Administration | Study Duration |
| Caralluma fimbriata Extract | Herbal Extract | Overweight/Obese Adults | Significant decline in hunger levels and waist circumference[12][13] | 1 g/day | Oral | 60 days |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Amidephrine and this compound Food Intake Study in Rats[1]
-
Animals: Adult male Sprague-Dawley rats.
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Procedure:
-
Rats were habituated to the experimental conditions.
-
On the test day, animals received an intraperitoneal (IP) injection of either Amidephrine (0.025, 0.05, or 0.1 mg/kg), this compound (0.01, 0.02, or 0.04 mg/kg), or saline vehicle.
-
Food and water intake were measured at specific time points post-injection.
-
-
Data Analysis: The dose required to produce a 50% reduction in food intake (ED50) was calculated.
Moxonidine Appetite Suppression Study in Zucker Rats[3][4]
-
Animals: Lean and obese male Zucker rats.
-
Housing: Housed under standard laboratory conditions with free access to food and water.
-
Procedure:
-
Rats were divided into four groups: lean control, lean moxonidine-treated, obese control, and obese moxonidine-treated.
-
Moxonidine (3 mg/kg/day) or saline was administered daily via oral gavage for 21 days.
-
Daily food intake and body weight were recorded.
-
-
Data Analysis: Food intake was expressed as a percentage of the control group's intake.
Lac-Phe Food Intake Suppression Study in Mice[9][14]
-
Animals: Diet-induced obese (DIO) mice.
-
Housing: Maintained on a high-fat diet.
-
Procedure:
-
Mice received a single intraperitoneal (IP) injection of Lac-Phe (50 mg/kg) or vehicle.
-
Food intake was monitored over a 12-hour period.
-
For chronic studies, mice received daily IP injections of Lac-Phe (50 mg/kg/day) for 10 days, with daily food intake and body weight measurements.
-
-
Data Analysis: Food intake was compared between the Lac-Phe and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in appetite regulation can provide valuable insights into the mechanisms of action of these compounds.
References
- 1. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of the effects of systemically administered clonidine on the food and water intake of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of moxonidine on feeding and body fat in obese Zucker rats: role of hypothalamic NPY neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of moxonidine on feeding and body fat in obese Zucker rats: role of hypothalamic NPY neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rilmenidine normalizes fructose-induced insulin resistance and hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease of Obesity by Allantoin via Imidazoline I1-Receptor Activation in High Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Leptin Analog Antagonizes Leptin Effects on Food Intake and Body Weight but Mimics Leptin-Induced Vagal Afferent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Metabolic Compound Found to Regulate Appetite and Body Weight | Sci.News [sci.news]
- 11. Researchers discover a new metabolic compound that regulates body weight | BCM [bcm.edu]
- 12. The use of Caralluma fimbriata as an appetite suppressant and weight loss supplement: a systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Caralluma fimbriata extract on appetite, food intake and anthropometry in adult Indian men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-1 Adrenoceptor Agonists SKF 89748 and Cirazoline: A Comparative Analysis of Their Effects on Food Intake
A comprehensive guide for researchers and drug development professionals on the anorectic effects of two prominent alpha-1 adrenergic agonists, SKF 89748 and cirazoline. This guide details their mechanisms of action, comparative efficacy based on experimental data, and the protocols used in key studies.
The regulation of food intake is a complex process involving multiple neurochemical pathways. Among these, the adrenergic system, particularly the alpha-1 and alpha-2 adrenoceptors, plays a significant role. While activation of alpha-2 adrenoceptors has been shown to stimulate food intake, the stimulation of alpha-1 adrenoceptors is known to suppress it[1][2][3]. This guide provides a comparative analysis of two alpha-1 adrenoceptor agonists, this compound and cirazoline, which have both been demonstrated to reduce food intake.
Mechanism of Action: Alpha-1 Adrenoceptor Agonism
Both this compound and cirazoline exert their anorectic effects primarily by acting as agonists at alpha-1 adrenoceptors.[4][5] These receptors are found in various parts of the central nervous system, with a key area for feeding regulation being the paraventricular nucleus (PVN) of the hypothalamus.[1][4] Direct injection of alpha-1 agonists, including cirazoline, into the PVN has been shown to reliably suppress food intake in animal models.[1][4] The proposed mechanism involves the activation of these receptors, which in turn may excite efferent fibers that inhibit feeding behaviors.[5] The anorectic effects of both cirazoline and another alpha-1 agonist, phenylpropanolamine (PPA), can be reversed by the alpha-1 antagonist prazosin, further solidifying the role of this receptor in their mechanism of action.[6]
Cirazoline is a potent and selective alpha-1 adrenoceptor agonist.[1][7] Interestingly, it also exhibits antagonist properties at alpha-2 adrenoceptors, a feature that distinguishes it from other compounds in this class.[7][8]
Comparative Efficacy in Reducing Food Intake
Experimental studies, primarily in rats, have demonstrated the dose-dependent anorectic effects of both this compound and cirazoline. The following tables summarize the quantitative data from key studies.
Systemic Administration (Intraperitoneal Injection)
| Compound | Dose Range (mg/kg) | ED50 for Food Intake Suppression (mg/kg) | Animal Model | Reference |
| This compound | 0.01, 0.02, 0.04 | 0.37 (marginally suppressed) | Adult male rats | [4] |
| Cirazoline | 0.05, 0.1, 0.2, 0.4 | 0.05 (markedly suppressed) | Adult male rats | [1] |
Central Administration (Intra-Paraventricular Nucleus Microinjection)
| Compound | Dose Range (nmol) | ED50 for Food Intake Suppression (nmol) | Animal Model | Reference |
| Cirazoline | 3, 6, 12, 24 | 23.4 | Adult male rats | [1] |
Based on the available data for systemic administration, cirazoline appears to be a more potent suppressor of food intake than this compound , with a significantly lower ED50 value.[1][4]
Side Effect Profile: Conditioned Taste Aversion
An important consideration for appetite suppressants is whether they reduce food intake by inducing malaise or illness. A conditioned taste aversion (CTA) study was conducted on cirazoline to investigate this possibility. The results indicated that at a dose effective for suppressing food intake (0.1 mg/kg), cirazoline did not induce significant CTA.[5] The ED50 for inducing CTA was found to be 0.3 mg/kg, which is considerably higher than its ED50 for appetite suppression (0.09 mg/kg in other studies).[5] This suggests that the anorectic effect of cirazoline is not primarily due to malaise.[5]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Systemic Administration and Food Intake Measurement
-
Animal Model: Adult male Sprague-Dawley or other inbred strains of rats were used in these studies.[1][4]
-
Housing: Animals were individually housed in a controlled environment with a regular light-dark cycle.
-
Drug Preparation and Administration: this compound and cirazoline were dissolved in a suitable vehicle (e.g., saline). The drugs were administered via intraperitoneal (IP) injection at various doses.[1][4]
-
Food and Water Intake Measurement: Following drug administration, pre-weighed food and water were provided to the animals. The amount consumed was measured at specific time points (e.g., 1, 2, 4, and 24 hours) to determine the effect of the compounds on ingestive behavior.[1][4]
-
Statistical Analysis: Data were typically analyzed using analysis of variance (ANOVA) to determine the significance of the drug's effect on food intake compared to a vehicle control group.[4]
Intra-PVN Microinjection
-
Surgical Procedure: Rats were anesthetized and placed in a stereotaxic apparatus. A guide cannula was implanted, targeting the paraventricular nucleus of the hypothalamus.
-
Drug Administration: After a recovery period, conscious and freely moving rats received microinjections of cirazoline directly into the PVN through an injection cannula inserted into the guide cannula.[1]
-
Behavioral Measurement: Food and water intake were measured as described in the systemic administration protocol.[1]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathway for this compound and cirazoline in suppressing food intake.
Caption: A typical experimental workflow for evaluating the effects of compounds on food intake.
References
- 1. Effects on ingestive behavior in rats of the alpha 1-adrenoceptor agonist cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoreceptor stimulation inhibits thermogenesis and food intake during glucoprivation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of food intake in rats by the alpha 2-adrenoceptor agonists xylazine and detomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned taste aversion in rats induced by the alpha 1-adrenoceptor agonist cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of cirazoline- and phenylpropanolamine-induced anorexia by the alpha 1-receptor antagonist prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Comparative Guide to SKF 89748 and Alternative α1-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SKF 89748, a potent α1-adrenergic receptor agonist, with other well-characterized agonists: phenylephrine, methoxamine, and cirazoline. The information is intended to assist researchers in selecting the appropriate compound for their studies by presenting key experimental data, detailed protocols, and visual representations of associated biological pathways and workflows.
Pharmacological Overview
This compound is recognized as a selective α1-adrenergic receptor agonist.[1][2] Activation of α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs), initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling pathway is crucial in various physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission.[4]
One of the noted in vivo effects of this compound is the inhibition of food and water intake in rats.[1][2] Its pressor activity has been shown to be comparable to that of l-phenylephrine in pithed rats.[4]
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Binding Affinities (Ki) at α1-Adrenergic Receptor Subtypes
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Phenylephrine | Data not available | Data not available | Data not available | |
| Methoxamine | Higher affinity for α1A | Lower affinity | Lower affinity | [5] |
| Cirazoline | Higher affinity | Lower affinity | Lower affinity | [6][7] |
Table 2: In Vitro Functional Potency (EC50) and Efficacy
| Compound | Assay | α1A | α1B | α1D | Reference |
| This compound | Calcium Mobilization | Data not available | Data not available | Data not available | |
| Phenylephrine | Calcium Mobilization | EC50: ~0.51 µM (BC3H-1 cells) | Highly efficacious | Highly efficacious | [8][9] |
| Methoxamine | Phosphorylase Activation | Potent agonist | Data not available | Data not available | [10] |
| Cirazoline | Calcium Mobilization | Full agonist | Partial agonist | Partial agonist | [6][7][11][12][13] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Endpoint | ED50 | Reference |
| This compound | Adult male rats | Inhibition of food intake | 0.37 mg/kg | [1][2] |
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes.
a. Membrane Preparation:
-
Culture cells stably expressing a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[14]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
b. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or an alternative).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate α1-adrenergic receptors and induce an increase in intracellular calcium concentration.
a. Cell Preparation:
-
Seed cells expressing the α1-adrenergic receptor subtype of interest onto a 96-well, black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
After incubation, wash the cells with assay buffer to remove excess dye.
b. Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence of each well before adding the agonist.
-
Inject a range of concentrations of the test agonist (e.g., this compound) into the wells.
-
Immediately after injection, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
c. Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Visualizations
Caption: Signaling pathway of this compound via the α1-adrenergic receptor.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Logical relationship of this compound and its alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen phosphorylase activation by two different alpha 1-adrenergic receptor subtypes: methoxamine selectively stimulates a putative alpha 1-adrenergic receptor subtype (alpha 1a) that couples with Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cirazoline - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Analysis of SKF 89748 and Other Anorectic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the alpha-1 adrenoceptor agonist SKF 89748 and other established anorectic agents from different mechanistic classes. Due to the absence of direct head-to-head clinical trials involving this compound, this comparison is based on available preclinical data for this compound and clinical data from separate studies of other agents.
Introduction to Anorectic Agents
Anorectic agents, also known as appetite suppressants, are pharmacological compounds designed to reduce appetite, leading to decreased food consumption and subsequent weight loss.[1] These agents typically exert their effects on the central nervous system to modulate hunger signals.[1] The mechanisms of action are diverse, often involving the regulation of neurotransmitters such as norepinephrine, dopamine, and serotonin.[2][3] This guide will explore the distinct mechanisms and available efficacy data for this compound, a selective alpha-1 adrenoceptor agonist, and compare it with the well-characterized anorectics fenfluramine (serotonergic agent), phentermine (noradrenergic/dopaminergic agent), and sibutramine (mixed norepinephrine-serotonin reuptake inhibitor).
Comparative Data on Anorectic Efficacy
The following tables summarize the available quantitative data on the anorectic efficacy of this compound and other selected agents. It is crucial to note that the data for this compound is derived from preclinical animal studies, while the data for fenfluramine, phentermine, and sibutramine are from human clinical trials. This inherent difference in data origin prohibits a direct statistical comparison but offers valuable insights into their relative potencies and therapeutic effects.
Table 1: Preclinical Efficacy of this compound in an Animal Model
| Compound | Test System | Endpoint | Result (ED50) |
| This compound | Adult Male Rats | Suppression of Food Intake | 0.37 mg/kg (intraperitoneal injection)[4] |
Table 2: Clinical Efficacy of Fenfluramine, Phentermine, and Sibutramine in Obese Patients
| Anorectic Agent | Study Duration | Dosage | Mean Weight Loss (vs. Placebo) | Reference |
| Fenfluramine | 34 weeks | 60 mg (extended-release) + 15 mg Phentermine | 15.9% of initial weight (vs. 4.9% with placebo) | [5] |
| 24 weeks | 20 mg (three times a day) | 7.5 +/- 1.2 kg (vs. 4.4 +/- 0.9 kg with placebo) | [6] | |
| Phentermine | 24 weeks | 30 mg (resin) | 10.0 +/- 1.2 kg (vs. 4.4 +/- 0.9 kg with placebo) | [6] |
| 2-24 weeks | Monotherapy | Average of 3.6 kg more than placebo | [4] | |
| Sibutramine | 3 months | 10-20 mg/day | -2.78 kg (difference from placebo) | [7] |
| 1 year | 10-20 mg/day | -4.45 kg (difference from placebo) | [7] | |
| 12 months | Not specified | 19.7% of initial weight | [8] |
Mechanisms of Action and Signaling Pathways
The anorectic effects of these agents are mediated through distinct signaling pathways in the central nervous system.
This compound: As an alpha-1 adrenoceptor agonist, this compound is thought to suppress appetite by stimulating these receptors, likely within the paraventricular nucleus of the hypothalamus.[4] Activation of alpha-1 adrenoceptors is hypothesized to be a key mechanism for inducing anorexia.[4]
Fenfluramine: This agent primarily acts as a serotonin-releasing agent and reuptake inhibitor.[3] By increasing the synaptic concentration of serotonin, it enhances serotonergic neurotransmission.[3] This leads to a feeling of fullness and reduced appetite, an effect believed to be mediated by the activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[9][10]
Phentermine: Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine and, to a lesser extent, dopamine.[2][4] This increase in catecholamine levels in the hypothalamus suppresses appetite.[2][11] It is thought to activate the "fight or flight" response, which reduces the sensation of hunger.[4][12]
Sibutramine: Sibutramine is a serotonin and norepinephrine reuptake inhibitor (SNRI).[1][13] By blocking the reuptake of these neurotransmitters, it enhances their activity in the brain, leading to increased satiety and a potential increase in energy expenditure.[14][15]
Diagram 1: Signaling Pathway for this compound (Alpha-1 Adrenergic Agonist)
Caption: Proposed signaling pathway for this compound's anorectic effect.
Diagram 2: Signaling Pathway for Fenfluramine (Serotonergic Agent)
Caption: Mechanism of action for the serotonergic agent fenfluramine.
Diagram 3: Signaling Pathway for Phentermine (Noradrenergic/Dopaminergic Agent)
Caption: Phentermine's mechanism via norepinephrine and dopamine release.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of research findings. Below are representative protocols for preclinical and clinical studies of anorectic agents.
Preclinical Evaluation of Anorectic Activity in a Rodent Model (Representative for this compound)
-
Subjects: Adult male Sprague-Dawley rats, weighing approximately 150-400 grams, are commonly used.[16] The animals are housed individually to allow for accurate food and water intake monitoring.[17]
-
Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water for an acclimation period of at least one week.[16]
-
Experimental Procedure:
-
Baseline Measurement: Food and water intake are measured daily for several days to establish a stable baseline.
-
Drug Administration: On the test day, animals are randomly assigned to receive an intraperitoneal (IP) injection of either the vehicle (e.g., saline) or varying doses of the test compound (e.g., this compound).
-
Food and Water Intake Measurement: Immediately after injection, pre-weighed food and water are provided. Intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Data Analysis: The food and water intake for each dose group is compared to the vehicle-treated control group. The dose that produces a 50% reduction in food intake (ED50) is calculated to determine the anorectic potency of the compound.[4]
-
Diagram 4: Experimental Workflow for Preclinical Anorectic Study
Caption: A typical workflow for a preclinical study of an anorectic agent.
Clinical Trial Protocol for Obesity Pharmacotherapy (Representative for Fenfluramine, Phentermine, Sibutramine)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy and safety of new anti-obesity medications.[18]
-
Participants: Adult subjects with a Body Mass Index (BMI) of ≥ 30 kg/m ², or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, type 2 diabetes, dyslipidemia).[18][19]
-
Intervention:
-
Screening Period: A 2-week screening period to assess eligibility.[18]
-
Randomization: Eligible participants are randomly assigned to receive either the active drug or a matching placebo.
-
Treatment Period: The treatment period typically lasts from 12 weeks to one year or longer.[5][6][19] All participants receive counseling on diet and exercise.[5]
-
Dosage: The drug is administered at a fixed or titrated dose according to the study protocol.
-
-
Primary Endpoints:
-
The primary efficacy endpoint is typically the mean percentage change in body weight from baseline to the end of the treatment period, compared between the active and placebo groups.[18]
-
Another common primary endpoint is the proportion of subjects who achieve a certain threshold of weight loss (e.g., ≥5% or ≥10% of their initial body weight).[18]
-
-
Secondary Endpoints: These may include changes in waist circumference, blood pressure, lipid profiles, and glycemic control.[18]
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
Conclusion
This compound demonstrates anorectic activity in preclinical models through its action as an alpha-1 adrenoceptor agonist. While this provides a promising basis for further investigation, its clinical efficacy and safety in humans remain to be determined. In contrast, agents like fenfluramine, phentermine, and sibutramine have undergone extensive clinical evaluation and have demonstrated varying degrees of efficacy in promoting weight loss in obese individuals, albeit with different mechanisms of action and side-effect profiles.
This comparative guide highlights the diversity of pharmacological approaches to appetite suppression. The preclinical data on this compound suggests a potential therapeutic avenue, but further research, including well-controlled clinical trials, is necessary to establish its role, if any, in the management of obesity. Researchers and drug development professionals should consider these distinct mechanisms and the available levels of evidence when evaluating novel anorectic agents.
References
- 1. Sibutramine: a novel new agent for obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fravia.eu [fravia.eu]
- 3. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Long-term weight control study. I (weeks 0 to 34). The enhancement of behavior modification, caloric restriction, and exercise by fenfluramine plus phentermine versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind clinical trial in weight control. Use of fenfluramine and phentermine alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of sibutramine for weight loss: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Body Weight Reduction Associated with the Sibutramine Treatment: Overall Results of the PRIMAVERA Primary Health Care Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. fpwr.org [fpwr.org]
- 11. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 12. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 13. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sex-specific effects of appetite suppressants on stereotypy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A refined rodent model of anorexia nervosa: Simulating state‐specific effects of caloric restriction and weight restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. obesitycanada.ca [obesitycanada.ca]
Safety Operating Guide
Navigating the Disposal of SKF Components: A Guide for Laboratory and Research Professionals
Initially sought as "SKF 89748," investigation reveals this designation does not correspond to a chemical product but aligns with SKF's numbering system for mechanical components such as bearings and seals. This guide provides the proper disposal procedures for these solid components, ensuring safety and environmental responsibility within a research and development setting.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount for laboratory safety and environmental stewardship. While the query for "this compound" suggested a chemical compound, this identifier is not found in chemical safety databases. Instead, product numbers in this format from SKF, a leading manufacturer of bearings and seals, refer to solid mechanical parts. The disposal of these items differs significantly from chemical waste management.
Step-by-Step Disposal Procedures for SKF Bearings and Seals
The primary materials in SKF bearings and seals are typically steel, elastomers (such as Nitrile rubber), and sometimes brass or polymers. The recommended disposal process emphasizes recycling and adherence to local waste management regulations.
-
Decontamination: If the component has been in contact with hazardous materials, it must be decontaminated using established laboratory procedures. This may involve rinsing with an appropriate solvent and collecting the rinse aid as hazardous waste.
-
Segregation: Separate the component from any attached chemical waste. For instance, residual grease should be removed and disposed of according to its Safety Data Sheet (SDS).[1]
-
Component Separation (where feasible): For bearings with polymer cages, separating the metal and plastic components can facilitate more effective recycling.[1] Steel and brass cages can often be recycled along with the main bearing body.[1][2]
-
Recycling:
-
Steel Components: Bearings are primarily made of high-quality steel, a material that is highly recyclable without loss of properties.[1] These should be placed in the appropriate metal recycling stream.
-
Elastomeric Seals: The sealing lip is often made of materials like Nitrile rubber (NBR).[3][4] These should be disposed of in accordance with local regulations for industrial rubber or plastic waste.
-
Polymer Cages: Cages made from polymers like PA66 can be recycled as plastic, though some advanced polymers may be more difficult to recycle.[1]
-
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department and local waste management regulations to ensure full compliance. Waste should only be sent to licensed treatment or disposal facilities.[1][2]
Quantitative Data Summary
While specific quantitative data for the disposal of "this compound" is not applicable, the table below summarizes key material properties of a representative SKF radial shaft seal, which aids in determining the correct disposal pathway.
| Property | Value | Significance for Disposal |
| Sealing Lip Material | Nitrile rubber (NBR)[3][4] | Dispose of as industrial rubber/plastic waste. |
| Case Material | Metal[3][4] | Recyclable as scrap metal. |
| Minimum Operating Temp. | -40 °C[3][4] | Not typically a factor in disposal. |
| Maximum Operating Temp. | 100 °C[3][4] | Not typically a factor in disposal. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of SKF mechanical components in a laboratory setting.
References
Essential Safety and Handling Guidelines for SKF Lubricants
Disclaimer: The following information is a general guide based on Safety Data Sheets (SDS) for various SKF lubricant products. A specific Safety Data Sheet for "SKF 89748" was not identified; this designation may be a product code. It is critical to obtain and consult the specific SDS for the product you are using to ensure appropriate safety measures are taken. The information provided here is intended to supplement, not replace, the product-specific SDS.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who may handle SKF lubricants. The focus is on immediate safety protocols, operational procedures, and disposal plans.
Immediate Safety and Hazard Information
SKF lubricants are generally classified as not hazardous but may cause slight irritation to the skin and eyes.[1][2][3] Some formulations may contain substances suspected of damaging fertility.[4][5][6] The primary routes of exposure are skin and eye contact. Ingestion may cause discomfort.[1][2] The products are not flammable but are combustible and can decompose at high temperatures to release toxic gases.[1][3][4][7]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. Seek medical advice if discomfort persists.[1][2][3][4][7] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical advice if irritation persists.[1][2][3][4][7] |
| Eye Contact | Flush with water for several minutes, preferably using an eye wash station. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice if irritation persists.[1][2][3][4] |
| Ingestion | Wash out the mouth with water. Drink one or two glasses of water in small sips. Seek medical advice if discomfort persists.[1][2][3][4] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE requirements for the task. The following provides general guidance.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety goggles | Recommended if there is a risk of splashing.[1][2][3][7] |
| Hand Protection | Plastic or rubber gloves | Nitrile rubber is a suitable material.[2] Change gloves frequently. |
| Respiratory Protection | Not generally required | If there is a risk of mist formation, use a respirator with a P2 filter.[1] |
| Protective Clothing | Normal work clothes | Special protective clothing may be required for some products or situations.[4][6] |
Operational and Handling Plan
A systematic approach to handling SKF lubricants will minimize the risk of exposure and ensure a safe working environment.
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Thoroughly review the product-specific Safety Data Sheet (SDS).
-
Ensure appropriate personal protective equipment (PPE) is available and worn correctly.
-
Prepare the work area, ensuring it is clean and well-ventilated. Have spill containment materials readily accessible.
-
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of SKF lubricants and contaminated materials is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| Used Lubricant | Transfer to a suitable, labeled waste container. Dispose of in accordance with local, state, and federal regulations. |
| Contaminated Materials (e.g., cloths, absorbent) | Place in a labeled waste container. Dispose of in accordance with local, state, and federal regulations.[1][2][7] |
| Empty Containers | Dispose of in accordance with local, state, and federal regulations. |
Logical Flow for Spill Management
Emergency Procedures
-
Fire: The products are not flammable but are combustible.[1][3][4][7] Use powder, foam, or water mist to extinguish.[2][3][4][7] Do not use a direct water jet, as it may spread the fire.[1][2][3][4][7] Firefighters should wear self-contained breathing apparatus (SCBA) if there is a risk of exposure to vapors or fumes.[1][2][3][7]
-
Accidental Release: For non-emergency personnel, stay upwind and keep a distance from the source.[1][2] Wear safety goggles if there is a risk of splashing.[1][2][3][7] For emergency responders, normal protective clothing is recommended.[1][2][3][7] Prevent the spillage from entering drains or surface water.[1][2][3][7] Contain and absorb the spill with sand or other absorbent material and transfer it to a suitable waste container.[1][2][7]
References
- 1. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 2. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 3. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 4. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 5. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 6. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 7. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
